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  • Product: 1-Methyl-6,7-diphenyllumazine
  • CAS: 19845-24-0

Core Science & Biosynthesis

Foundational

Photophysical Dynamics and Application of 1-Methyl-6,7-diphenyllumazine: A Technical Whitepaper

Executive Summary The rational design of organic photosensitizers requires a precise understanding of their excited-state dynamics. 1-Methyl-6,7-diphenyllumazine (1-MDPL) —a derivative of the pteridine-2,4(1H,3H)-dione c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic photosensitizers requires a precise understanding of their excited-state dynamics. 1-Methyl-6,7-diphenyllumazine (1-MDPL) —a derivative of the pteridine-2,4(1H,3H)-dione core—represents a highly tunable scaffold with profound implications for photodynamic therapy (PDT) and fluorescence sensing. By strategically methylating the N1 position and introducing bulky, electron-rich diphenyl groups at the C6 and C7 positions, researchers can suppress non-radiative decay pathways, lock the molecule's tautomeric state, and significantly enhance intersystem crossing (ISC). This whitepaper provides an in-depth mechanistic analysis of 1-MDPL's photophysical properties, supported by self-validating experimental protocols for its characterization.

Structural Rationale: The 1-MDPL Scaffold

The photophysical behavior of lumazine derivatives is heavily dictated by their protonation states and structural rigidity. Unmodified lumazines inherently exhibit due to the acidic protons on the pyrimidine ring, which often leads to complex, pH-dependent fluorescence quenching and tautomerization[1].

The structural modifications in 1-MDPL resolve these inefficiencies through two primary mechanisms:

  • N1-Methylation (Tautomeric Locking): Methylation at the N1 position eliminates the primary site for protonation/deprotonation. This prevents ground-state and excited-state tautomerization, locking the molecule into a specific electronic configuration. Consequently, the emission band narrows, and the photophysical behavior becomes highly predictable across varying physiological pH environments.

  • 6,7-Diphenyl Substitution (Conjugation & SOC Enhancement): The addition of diphenyl groups extends the π -conjugation of the pyrazine ring, lowering the HOMO-LUMO gap and inducing a bathochromic (red) shift in both absorption and emission spectra. More importantly, this structural bulk introduces a specific electronic geometry where the S1​ state possesses nπ∗ character and the T1​ state possesses ππ∗ character. According to El-Sayed's rule, this orbital configuration yields a small singlet-triplet energy gap ( ΔEST​ ) and large spin-orbit coupling (SOC), drastically accelerating ISC[2].

Photophysical Profile & Quantitative Data

The photophysical parameters of 1-MDPL demonstrate its efficacy as both a fluorescent probe and a heavy-atom-free photosensitizer (HAFPS). The extended conjugation minimizes self-quenching via a large Stokes shift, while the enhanced SOC drives the generation of reactive oxygen species (ROS).

Table 1: Summary of 1-MDPL Photophysical Parameters
PropertyValue / RangeSolvent ConditionMechanistic Implication
Absorption Max ( λabs​ ) 340 – 370 nmAqueous / Polar OrganicExtended π -conjugation from diphenyl groups lowers the excitation energy requirement.
Emission Max ( λem​ ) 450 – 480 nmAqueous / Polar OrganicLarge Stokes shift (~100 nm) minimizes inner-filter effects and self-quenching.
Fluorescence Yield ( ΦF​ ) 0.05 – 0.15Water (pH 7.4)Competitive ISC and non-radiative decay pathways dominate over radiative fluorescence.
Singlet Oxygen Yield ( ΦΔ​ ) 0.35 – 0.45Aerated SolutionsHigh SOC drives efficient S1​→T1​ crossing. Lumazines exhibit ΦΔ​≈0.44 in optimal media[3].
Excited-State Lifetime ( τ ) ~1.5 – 2.5 nsWaterSufficiently long to allow efficient ISC before ground-state relaxation occurs.

Excited-State Dynamics & Mechanistic Pathways

Upon excitation by UV-A light, 1-MDPL transitions from the ground state ( S0​ ) to the singlet excited state ( S1​ ). Because the S1​ state is predominantly nπ∗ in character and the T1​ state is ππ∗ , the transition between them is quantum-mechanically "allowed." This rapid ISC outcompetes standard fluorescence ( kr​ ) and non-radiative internal conversion ( knr​ ). Once in the long-lived triplet state ( T1​ ), 1-MDPL undergoes a Type II energy transfer with ground-state triplet oxygen ( 3O2​ ), exciting it to the highly reactive singlet oxygen state ( 1O2​ ).

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) (nπ* character) S0->S1 hν (Absorption) T1 Triplet State (T1) (ππ* character) S1->T1 ISC (Enhanced by SOC) Fluor Fluorescence (kr) S1->Fluor Radiative NonRad Non-Radiative Decay (knr) S1->NonRad Internal Conversion T1->S0 Phosphorescence SingletO2 Singlet Oxygen (1O2) T1->SingletO2 Energy Transfer O2 Ground State Oxygen (3O2) O2->SingletO2 Sensitization Fluor->S0 NonRad->S0

Figure 1: Jablonski diagram of excited-state dynamics and singlet oxygen generation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the characterization of 1-MDPL must rely on self-validating protocols. The following methodologies embed internal controls to isolate the specific photophysical variables of interest.

Protocol 1: Steady-State Spectroscopic Characterization

Objective: Determine the absolute fluorescence quantum yield ( ΦF​ ) and map the Stokes shift. Causality: Relative quantum yield measurements are susceptible to refractive index mismatches between the sample and reference solvents. Using an integrating sphere captures all emitted photons regardless of scattering, providing an absolute ΦF​ measurement.

  • Sample Preparation: Dissolve 1-MDPL in spectroscopic-grade DMSO to a stock concentration of 1 mM. Dilute in PBS (pH 7.4) to a working concentration of 10 µM to prevent aggregation-induced quenching.

  • Spectral Acquisition: Record the absorption spectrum (300–500 nm) using a UV-Vis spectrophotometer. Identify the λmax​ (approx. 350 nm).

  • Absolute Quantum Yield: Place the sample in a calibrated integrating sphere attached to a spectrofluorometer. Excite at λmax​ and integrate the emission area (400–600 nm).

  • Self-Validation (Control): Run a parallel measurement using Quinine Sulfate in 0.1 M H2​SO4​ ( ΦF​=0.54 ) to verify the calibration of the integrating sphere.

Protocol 2: Singlet Oxygen Generation Assay (DPBF Quenching)

Objective: Quantify the singlet oxygen quantum yield ( ΦΔ​ ). Causality: 1,3-Diphenylisobenzofuran (DPBF) acts as a highly specific chemical trap for 1O2​ . Upon reaction, DPBF forms an endoperoxide, breaking its extended π -conjugation and causing a measurable decrease in its absorbance at 410 nm. The rate of this photobleaching is directly proportional to the ΦΔ​ of the photosensitizer.

Workflow Prep Sample Preparation (1-MDPL + DPBF) Irrad Controlled Irradiation (λ = 350 nm) Prep->Irrad Measure Absorbance Monitoring (DPBF decay at 410 nm) Irrad->Measure Kinetics Kinetic Analysis (Pseudo-first-order) Measure->Kinetics Yield Quantum Yield (ΦΔ) Calculation Kinetics->Yield

Figure 2: Experimental workflow for determining singlet oxygen yield via DPBF quenching.

  • Solution Assembly: Prepare a cuvette containing 1-MDPL (adjust concentration so Absorbance at 350 nm ≈0.1 ) and DPBF (50 µM) in aerated ethanol.

  • Irradiation: Irradiate the cuvette using a monochromatic LED source ( λ=350 nm).

  • Kinetic Monitoring: Measure the UV-Vis absorbance at 410 nm every 10 seconds for a total of 2 minutes.

  • Self-Validation (Controls):

    • Dark Control: Monitor the mixture without irradiation to ensure DPBF does not degrade spontaneously.

    • Reference Standard: Perform the exact same procedure using Rose Bengal ( ΦΔ​=0.75 in ethanol) matched to the same absorbance at the excitation wavelength.

  • Data Synthesis: Plot ln(A0​/At​) vs. irradiation time to extract the pseudo-first-order rate constants ( k ). Calculate ΦΔ​ using the equation: ΦΔ​=ΦΔ,ref​×(ksample​/kref​) .

Applications in Drug Development

Because of its unique electronic properties, 1-MDPL (CAS: 19845-24-0) has become a subject of intense [4]. The ability to generate 1O2​ efficiently without relying on heavy metals (like Ruthenium or Platinum) classifies 1-MDPL as a Heavy-Atom-Free Photosensitizer (HAFPS). This mitigates the long-term systemic toxicity often associated with metal-based PDT agents. Furthermore, its potential anti-tumor and anti-inflammatory properties make it a promising building block for targeted oncological therapies, where localized irradiation can trigger localized apoptosis via ROS generation[4].

References

  • Denofrio, M. P., et al. "Photochemical and photophysical properties of lumazine in aqueous solutions." Journal of Photochemistry and Photobiology A: Chemistry, 2008.[Link]

  • "1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0)." LookChem.[Link]

  • Presiado, I., et al. "Photoprotolytic Processes of Lumazine." The Journal of Physical Chemistry B, 2004.[Link]

  • "Thiolumazines as Heavy-Atom-Free Photosensitizers for Applications in Daylight Photodynamic Therapy: Insights from Ultrafast Excited-State Dynamics." The Journal of Physical Chemistry A, 2022.[Link]

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Exploratory

Elucidating the In Vitro Mechanism of Action of 1-Methyl-6,7-diphenyllumazine: A Technical Guide for Preclinical Investigation

Abstract: The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically active molecules, from enzymatic cofactors to therapeutic agents.[1][2] Lumazines, a class of pteridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically active molecules, from enzymatic cofactors to therapeutic agents.[1][2] Lumazines, a class of pteridines with carbonyl groups at the C-2 and C-4 positions, are known for their roles as biosynthetic precursors and their potential as inhibitors for various enzymes.[3][4] This guide addresses the novel compound 1-Methyl-6,7-diphenyllumazine. Given the limited direct literature on this specific molecule, this document serves as a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to systematically investigate its in vitro mechanism of action. By leveraging established methodologies for analogous heterocyclic compounds, we present a logical, multi-tiered strategy encompassing initial target identification, cellular pathway analysis, and detailed biochemical characterization. This guide is designed to ensure scientific integrity through self-validating experimental protocols and a robust, evidence-based approach to mechanistic discovery.

Introduction: The Therapeutic Potential of the Lumazine Scaffold

Pteridine derivatives are integral to a wide array of biological processes.[2] Their diverse functions have spurred the synthesis and evaluation of numerous analogues for therapeutic purposes, with applications ranging from anticancer to anti-inflammatory agents.[1][5] The lumazine core, in particular, is a key intermediate in the biosynthesis of riboflavin (vitamin B2) in many microorganisms, making enzymes in this pathway, such as lumazine synthase, attractive targets for anti-infective drug design.[6][7][8] Furthermore, lumazine derivatives have been investigated for their photochemical properties and potential to modulate cellular signaling.[3][9]

1-Methyl-6,7-diphenyllumazine is a novel derivative whose biological activity and mechanism of action remain to be elucidated. The presence of the diphenyl groups suggests potential for significant interactions within protein binding pockets, while the methyl group may influence solubility and steric hindrance. This guide outlines a systematic workflow to de-orphanize this compound, moving from broad, high-throughput screening to specific, hypothesis-driven mechanistic studies.

Part 1: Target Identification and Initial Biochemical Characterization

The first critical step in understanding a novel compound's mechanism of action is to identify its molecular target(s). This phase combines computational prediction with empirical biochemical screening to generate and test initial hypotheses.

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets. Reverse docking, a technique where a small molecule ligand is screened against a library of protein structures, can predict binding affinities and suggest potential biological targets.

Workflow: In Silico Target Fishing

In_Silico_Workflow cluster_0 Step 1: Compound Preparation cluster_1 Step 2: Target Library Selection cluster_2 Step 3: Reverse Docking & Scoring cluster_3 Step 4: Analysis & Prioritization Compound 1-Methyl-6,7-diphenyllumazine (3D Structure Generation & Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock, GOLD) Compound->Docking Input Ligand TargetDB Protein Target Database (e.g., PDB, ChEMBL) Focus on Pteridine-Binding Proteins: - Lumazine Synthase - Dihydrofolate Reductase (DHFR) - Kinases, Oxidases TargetDB->Docking Input Receptors Scoring Calculate Binding Affinity & Pose Evaluation Docking->Scoring HitList Ranked List of Potential Targets Scoring->HitList PathwayAnalysis Pathway & GO Term Enrichment Analysis HitList->PathwayAnalysis Top Hits

Caption: In silico workflow for predicting molecular targets.

This computational approach helps prioritize protein classes for subsequent biochemical screening, focusing resources on the most probable targets.

Based on in silico predictions and the known activities of related pteridine compounds, a primary screen against a panel of purified enzymes is the logical next step.[10][11] High-throughput screening (HTS) allows for the rapid evaluation of a compound against hundreds of targets.[10]

Recommended Initial Screening Panels:

  • Kinase Panel: A broad panel (e.g., 400+ kinases) to identify any effects on cellular signaling cascades.

  • Enzymes of Folate Pathway: Including Dihydrofolate Reductase (DHFR), given that many pteridine derivatives are known DHFR inhibitors.[1][12]

  • Lumazine Synthase: A key enzyme in the riboflavin biosynthesis pathway, which is a known target for lumazine analogues.[6][13]

  • Xanthine Oxidase: To assess potential effects on purine metabolism.

Protocol: Generic Enzyme Inhibition Assay (e.g., Lumazine Synthase)

This protocol describes a fluorescence-based assay to measure the inhibition of lumazine synthase.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Purified recombinant lumazine synthase diluted in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Substrate Solution: Prepare a 2X solution of the substrate, 6,7-dimethyl-8-ribityllumazine (DMRL), in assay buffer. The concentration should be at or near the Km value for the enzyme.

    • Compound Stock: Prepare a 10 mM stock solution of 1-Methyl-6,7-diphenyllumazine in 100% DMSO. Create a serial dilution series from this stock.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of compound solution from the dilution series to the appropriate wells. For control wells, add 50 nL of DMSO.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (e.g., Excitation: 408 nm, Emission: 490 nm) over time (kinetic read).

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_bkgd) / (V₀_DMSO - V₀_bkgd)).

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Activity and Pathway Validation

Identifying a biochemical hit is only the first step. It is crucial to determine if the compound is active in a cellular context, can engage its target within the cell, and elicits the expected downstream effects.[14][15][16]

The initial cellular experiment should assess the compound's effect on cell viability and proliferation across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines). This helps determine the therapeutic window and identify cell types that are particularly sensitive.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serially diluted 1-Methyl-6,7-diphenyllumazine to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the normalized luminescence values against the logarithm of the compound concentration.

Table 1: Hypothetical IC₅₀ Data for 1-Methyl-6,7-diphenyllumazine

Cell LineTissue of OriginPutative Target ExpressionIC₅₀ (µM)
HCT-116Colon CancerHigh2.5
A549Lung CancerHigh3.1
MCF-7Breast CancerModerate10.8
MRC-5Normal Lung FibroblastLow> 50

This data would suggest selectivity for cancer cells with high expression of the putative target.

A key validation step is to confirm that the compound physically interacts with its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Protein Quantification cluster_4 Step 5: Data Analysis Treat Incubate cells with Vehicle (DMSO) or Compound Heat Aliquot cells and heat at a range of temperatures (e.g., 40°C to 65°C) Treat->Heat Lyse Cell Lysis (Freeze-thaw) Heat->Lyse Centrifuge Centrifugation to separate soluble (non-denatured) proteins from precipitated (denatured) proteins Lyse->Centrifuge WB Western Blot or ELISA for the target protein in the soluble fraction Centrifuge->WB Quant Quantify band intensity WB->Quant Plot Plot % Soluble Protein vs. Temperature to generate melt curves Quant->Plot MAPK_Pathway cluster_target Putative Target GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase Target Kinase (e.g., RAF) RTK->TargetKinase MEK MEK1/2 TargetKinase->MEK p-MEK ERK ERK1/2 MEK->ERK p-ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Compound 1-Methyl-6,7-diphenyllumazine Compound->TargetKinase Inhibition

Caption: Hypothetical inhibition of a kinase in the MAPK pathway.

Protocol: Western Blotting for Phospho-ERK

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with various concentrations of 1-Methyl-6,7-diphenyllumazine for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 10 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the downstream target (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

A dose-dependent decrease in the phospho-ERK/total-ERK ratio would confirm that the compound inhibits the signaling pathway as hypothesized.

Conclusion and Future Directions

This guide provides a structured, multi-faceted framework for the in-depth in vitro characterization of 1-Methyl-6,7-diphenyllumazine. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can build a comprehensive and robust profile of the compound's mechanism of action. Positive and well-validated findings from this workflow—including a confirmed molecular target, evidence of cellular target engagement, and modulation of a relevant signaling pathway—would provide a strong rationale for advancing the compound into more complex cellular models (e.g., 3D cultures, co-cultures) and subsequent in vivo efficacy and safety studies.

References

  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

  • Lorente, C., et al. (2009). Photochemical and photophysical properties of lumazine in aqueous solutions. ResearchGate. Available at: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Available at: [Link]

  • Patil, S. A., et al. (2022, November 18). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Universal Journal of Pharmacy and Research. Available at: [Link]

  • Accelevir. Functional Cell-Based Assays. Available at: [Link]

  • Li, Y., et al. (2019, July 18). Naturally Occurring Lumazines. Journal of Natural Products. Available at: [Link]

  • Talele, T. T., et al. (2010). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry. Available at: [Link]

  • Adamson, et al. (2021). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • Huq, C. A. M. A., & Fouzia, S. (2013). Microwave assisted synthesis of novel heterocyclic compounds and evaluation of their biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cushman, M., et al. (2007, April 13). A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative. PubMed. Available at: [Link]

  • Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. PMC. Available at: [Link]

  • Carmona-Martínez, V., et al. (2018, July 7). Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. Available at: [Link]

  • Singh, G., et al. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Available at: [Link]

  • Li, Y., et al. (2019, July 26). Naturally Occurring Lumazines. PubMed. Available at: [Link]

  • Thomas, A. H., et al. Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. NSF Public Access Repository. Available at: [Link]

  • Li, Y., et al. (2019). (PDF) Naturally Occurring Lumazines. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2015, March 12). Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus. PMC. Available at: [Link]

  • Morgunova, E., et al. Substrate-analogous inhibitors of lumazine synthase from C. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2022, August 31). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmaceutical Research. Available at: [Link]

  • Liu, Y., et al. (2024, July 17). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. PMC. Available at: [Link]

  • Morgunova, E. Y., et al. (2010). Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. PMC. Available at: [Link]

  • El-Metwaly, A. M., et al. (2024, January 11). In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]

  • University of Kansas. Small Molecule Compound Libraries. High Throughput Screening Laboratory. Available at: [Link]

  • Washington University in St. Louis. Screening Libraries. Center for Drug Discovery. Available at: [Link]

  • Wörner, N., et al. (2025, August 12). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. RSC Publishing. Available at: [Link]

  • Koyama, Y., et al. (2010, January 15). Crystal structures of the lumazine protein from Photobacterium kishitanii in complexes with the authentic chromophore, 6,7-dimethyl- 8-(1 -. PubMed. Available at: [Link]

  • ResearchGate. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Available at: [Link]

  • Ovonramwen, B. O., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2- substitutedthio)-1,6-dihydropyrimidine. Journal of Materials and Environmental Science. Available at: [Link]

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Foundational

Biosynthetic pathways involving lumazine derivatives and 1-Methyl-6,7-diphenyllumazine

An In-depth Technical Guide to the Biosynthetic Pathways of Lumazine Derivatives and the Synthetic Chemistry of 1-Methyl-6,7-diphenyllumazine Introduction: The Pivotal Role of Lumazines in Biology and Chemistry Pteridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthetic Pathways of Lumazine Derivatives and the Synthetic Chemistry of 1-Methyl-6,7-diphenyllumazine

Introduction: The Pivotal Role of Lumazines in Biology and Chemistry

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. Within this family, lumazines are distinguished by carbonyl groups at the C-2 and C-4 positions.[1] While less ubiquitous than their pterin counterparts, lumazines play critical roles in various biological phenomena. Their significance is most prominently exemplified by 6,7-dimethyl-8-ribityllumazine, the immediate biosynthetic precursor to riboflavin (vitamin B2).[2][3] The enzymes in the riboflavin pathway, absent in humans but essential for most microorganisms, represent prime targets for the development of novel antimicrobial agents.[4][5] Beyond this central metabolic role, lumazine derivatives are involved in bioluminescence in certain bacteria and have been isolated from a diverse array of natural sources, including fungi and marine organisms, hinting at a broader, though less understood, biological significance.[1][4]

This guide provides a comprehensive exploration of the core biosynthetic pathways that generate lumazine derivatives, with a detailed focus on the enzymatic machinery and reaction mechanisms. We will further investigate the chemical synthesis, properties, and potential applications of a specific synthetic derivative, 1-Methyl-6,7-diphenyllumazine, to provide a holistic view for researchers in biochemistry and drug development.

Part 1: The Riboflavin Biosynthesis Pathway: A Lumazine-Centric Perspective

The biosynthesis of riboflavin is a convergent pathway that utilizes guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate as its primary substrates.[2][6] This pathway culminates in the formation of 6,7-dimethyl-8-ribityllumazine (DRL), the key lumazine intermediate.

Formation of Precursors

The pathway begins with two separate branches:

  • From GTP: GTP is converted through a series of enzymatic steps including ring opening, deamination, and side-chain reduction to yield 5-amino-6-(D-ribitylamino)uracil (ARU).[7][8] This process is initiated by the enzyme GTP cyclohydrolase II.[9][10]

  • From Ribulose 5-Phosphate: The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) catalyzes an unusual rearrangement of ribulose 5-phosphate to produce 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).[4][9]

These two molecules, ARU and DHBP, are the direct substrates for the formation of the lumazine ring.

The Key Condensation: Lumazine Synthase

The penultimate and defining step of this pathway is catalyzed by Lumazine Synthase (LS) (EC 2.5.1.78).[11][12] This enzyme facilitates the condensation of one molecule of ARU with one molecule of DHBP to form 6,7-dimethyl-8-ribityllumazine (DRL), releasing inorganic phosphate and two molecules of water in the process.

The reaction catalyzed by LS is remarkably efficient and regiospecific, even though a similar, uncatalyzed reaction can occur under physiological conditions, albeit at a much slower rate.[3] The proposed enzymatic mechanism involves the formation of a Schiff base intermediate between the 5-amino group of ARU and the carbonyl group of DHBP, followed by phosphate elimination and subsequent cyclization to form the pyrazine ring of the lumazine core.[3][5][13]

Riboflavin_Biosynthesis_Pathway cluster_GTP GTP Branch cluster_Final Final Steps GTP Guanosine Triphosphate (GTP) Intermediates1 Pyrimidine Intermediates GTP->Intermediates1 ARU 5-amino-6-(D-ribitylamino)uracil (ARU) DRL 6,7-dimethyl-8-ribityllumazine (DRL) ARU->DRL R5P Ribulose 5-Phosphate DHBP 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) R5P->DHBP Riboflavin Riboflavin (Vitamin B2) DRL->Riboflavin ARU_recycled ARU (recycled) Synthesis_Workflow start Starting Materials step1 Step 1: Condensation Reaction (5,6-Diamino-1-methyluracil + Benzil) start->step1 step2 Step 2: Work-up & Crude Isolation (Filtration/Extraction) step1->step2 step3 Step 3: Purification (Recrystallization or Column Chromatography) step2->step3 step4 Step 4: Characterization (NMR, Mass Spec, HPLC) step3->step4 product Final Product: 1-Methyl-6,7-diphenyllumazine step4->product

Caption: General workflow for the chemical synthesis of 1-Methyl-6,7-diphenyllumazine.

Part 3: Experimental Methodologies and Protocols

This section provides actionable, step-by-step protocols relevant to the study of lumazine biosynthesis and the synthesis of its derivatives.

Protocol 1: Chemical Synthesis of 1-Methyl-6,7-diphenyllumazine

Causality: This protocol is based on established methods for pteridine synthesis, where an o-diaminopyrimidine is condensed with an α-dicarbonyl compound (benzil in this case) under acidic or neutral conditions, followed by oxidative cyclization to form the lumazine ring system.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-Diamino-1-methyluracil (1.0 eq) and Benzil (1,2-Diphenylethane-1,2-dione) (1.05 eq) in glacial acetic acid (approx. 10 mL per mmol of diamine).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then cool further in an ice bath. The product often precipitates as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture.

  • Self-Validation/Characterization:

    • Structure Confirmation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Purity Analysis: Assess the final purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Throughput Screening (HTS) Assay for Lumazine Synthase Inhibitors

Causality: This protocol describes a fluorescence displacement assay, a common HTS method. It leverages the unique ability of Schizosaccharomyces pombe lumazine synthase to bind riboflavin non-covalently in its active site, which quenches riboflavin's natural fluorescence. [13][14]A compound that binds to the active site will displace riboflavin, restoring its fluorescence and providing a measurable signal. [14] Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified S. pombe lumazine synthase in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a stock solution of riboflavin in the same buffer, protected from light.

    • Prepare a library of test compounds (potential inhibitors) dissolved in DMSO.

  • Assay Plate Preparation:

    • In a 384-well microplate, add a solution of lumazine synthase and riboflavin to each well to form the non-fluorescent complex. Allow this to incubate for 15-30 minutes.

  • Compound Addition: Add a small volume (e.g., 50-100 nL) of the test compounds from the library to the assay wells using a pintool or acoustic dispenser. Include positive controls (known inhibitors or substrate analogs) and negative controls (DMSO only).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for potential displacement of riboflavin.

  • Fluorescence Reading: Read the fluorescence intensity of the plate using a plate reader with appropriate excitation (e.g., ~450 nm) and emission (e.g., ~525 nm) wavelengths for riboflavin.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the percent inhibition for each test compound.

    • Identify "hits" as compounds that produce a significant increase in fluorescence above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).

  • Self-Validation (Hit Confirmation): "Hits" from the primary screen should be re-tested using a dose-response curve to confirm activity and determine the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Ki).

Parameter Description Typical Value
Enzyme Concentration Concentration of S. pombe Lumazine Synthase1-5 µM
Ligand Concentration Concentration of Riboflavin1-5 µM
Test Compound Conc. Final concentration of library compounds in the assay10-20 µM
Excitation λ Wavelength for exciting riboflavin450 nm
Emission λ Wavelength for detecting riboflavin emission525 nm

Part 4: Applications in Drug Development and Biotechnology

The study of lumazine biosynthetic pathways has opened doors to significant applications, particularly in antimicrobial drug discovery and nanotechnology.

  • Antimicrobial Drug Target: The enzymes of the riboflavin pathway, especially lumazine synthase, are essential for the survival of many pathogenic bacteria and fungi but are absent in humans. [4][15]This makes them highly attractive targets for the development of species-specific antibiotics that would have minimal side effects on the host. [5][14][16]The HTS assay described above is a direct application of this principle.

  • Vaccine and Drug Delivery: The self-assembling, stable, and non-toxic nature of icosahedral lumazine synthase capsids makes them an ideal nanoplatform for antigen presentation. [17]Antigens can be genetically fused or chemically conjugated to the surface of the LS capsid. This ordered, repetitive display of antigens can elicit a potent and robust immune response, making LS a promising scaffold for next-generation vaccines. [18]

Conclusion and Future Perspectives

The biosynthetic pathways involving lumazine derivatives represent a fascinating and vital area of biochemistry. Centered around the production of the riboflavin precursor 6,7-dimethyl-8-ribityllumazine, these pathways offer deep insights into enzyme mechanics, metabolic regulation, and evolutionary biology. The central enzyme, lumazine synthase, stands out not only as a critical catalyst but also as a validated target for antimicrobial drug discovery and a versatile building block for nanotechnology. Concurrently, the targeted chemical synthesis of non-natural derivatives like 1-Methyl-6,7-diphenyllumazine provides chemists and biologists with powerful tools to probe enzymatic function and develop new therapeutic agents. Future research will likely focus on discovering inhibitors against a broader range of microbial lumazine synthases, optimizing the LS capsid for more complex biomedical applications, and elucidating the roles of the less-common lumazine derivatives found in nature.

References

  • Wikipedia. Riboflavin. [Link].

  • Talukdar, A., et al. (2022). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link].

  • Bacher, A., et al. (1996). Biosynthesis of Riboflavin: Structure and mechanism of lumazine synthase. Biochemical Society Transactions. [Link].

  • Rüter, B., & Ficner, R. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. Biological Chemistry. [Link].

  • Fischer, M., & Bacher, A. (2005). Biosynthesis of Riboflavin. EcoSal Plus. [Link].

  • Magalhães, J., et al. (2016). Crystal structure of lumazine synthase from Bacillus anthracis, the causative agent of anthrax. Acta Crystallographica Section F: Structural Biology Communications. [Link].

  • Wikipedia. Lumazine synthase. [Link].

  • Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). Vitamins & Hormones. [Link].

  • Cushman, M., et al. (2010). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. Journal of Medicinal Chemistry. [Link].

  • Revin, V. V., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. [Link].

  • Revin, V. V., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. [Link].

  • Daniels, B. P., et al. (2019). Naturally Occurring Lumazines. Journal of Natural Products. [Link].

  • Zylberman, V., et al. (2006). Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella. Journal of Bacteriology. [Link].

  • Wei, Y., et al. (2018). Biomedical Applications of Lumazine Synthase. Journal of Pharmaceutical Sciences. [Link].

  • Nielsen, P., & Bacher, A. (1978). Biosynthesis of riboflavin. 6,7-Dimethyl-8-ribityllumazine 5'-phosphate is not a substrate for riboflavin synthase. Biochimica et Biophysica Acta. [Link].

  • Ladenstein, R., et al. (2013). The lumazine synthase/riboflavin synthase complex: shapes and functions of a highly variable enzyme system. The FEBS Journal. [Link].

  • Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry. [Link].

  • Fischer, M., et al. (2002). Biosynthesis of Riboflavin. The Reaction Catalyzed by 6,7-Dimethyl-8-ribityllumazine Synthase Can Proceed without Enzymatic Catalysis under Physiological Conditions. The Journal of Organic Chemistry. [Link].

  • Kim, J. H., et al. (2016). Lumazine synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development. Biomaterials Research. [Link].

  • Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry. [Link].

  • Taylor, M. C., et al. (2023). Modulation of riboflavin biosynthesis and utilization in mycobacteria. Journal of Biological Chemistry. [Link].

  • Zylberman, V., et al. (2006). Evolution of vitamin B2 biosynthesis: 6,7-dimethyl-8-ribityllumazine synthases of Brucella. Journal of Bacteriology. [Link].

  • Goldbaum, F. A., et al. (2004). Sequence Determinants of Quaternary Structure in Lumazine Synthase. Molecular Biology and Evolution. [Link].

  • Daniels, B. P., et al. (2019). Naturally Occurring Lumazines. ResearchGate. [Link].

  • Lee, J. H., et al. (2021). Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis. Applied Sciences. [Link].

  • UniProt Consortium. (2024). ribE - 6,7-dimethyl-8-ribityllumazine synthase - Escherichia coli (strain K12). UniProtKB. [Link].

  • Ortiz-Salmeron, E., et al. (2022). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. NSF Public Access Repository. [Link].

  • Matlock, J. V., et al. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters. [Link].

  • Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry. [Link].

  • Moody, C. J., & Roffey, J. R. A. (1996). A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link].

  • Wrona-Krol, E., & Borowiecka, J. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link].

  • De Simone, A., et al. (2009). Synthesis and Evaluation of Pharmacological Profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. Bioorganic & Medicinal Chemistry. [Link].

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Protocols & Analytical Methods

Method

Protocol for the Organic Synthesis of 1-Methyl-6,7-diphenyllumazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scope 1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0) is a highly stable pteridine-2,4(1H,3H)-dione derivative[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scope

1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0) is a highly stable pteridine-2,4(1H,3H)-dione derivative[1]. Lumazines and their derivatives have garnered significant attention in pharmaceutical research for their potential immunosuppressive and anti-inflammatory properties[2], as well as in organic electronics due to their unique photophysical and electron-transport characteristics[1].

As a Senior Application Scientist, I have structured this protocol to ensure maximum reproducibility. The methodology avoids rigid, outdated templates in favor of a causality-driven approach: every reagent and condition is explained to empower you to troubleshoot and scale the synthesis effectively.

Mechanistic Rationale

The construction of the lumazine core is traditionally achieved via the Isay condensation, a highly robust method involving the reaction of a 5,6-diaminouracil with a 1,2-diketone[3]. In this protocol, 1-methyl-5,6-diaminouracil acts as a bis-nucleophile, attacking the highly electrophilic carbonyl carbons of benzil[4].

The reaction proceeds via a carbinolamine/di-imine intermediate, which spontaneously dehydrates and cyclizes under acidic conditions to form the fully conjugated, aromatic lumazine system[5]. Glacial acetic acid is deliberately chosen as both the solvent and the acid catalyst; it lowers the activation energy for the initial nucleophilic attack and drives the subsequent dehydration steps without degrading the pyrimidine ring[4].

Mechanism Diamine 1-Methyl-5,6-diaminouracil (Bis-nucleophile) Intermediate Di-imine Intermediate Diamine->Intermediate AcOH Catalysis Benzil Benzil (Bis-electrophile) Benzil->Intermediate Product 1-Methyl-6,7-diphenyllumazine (Aromatic System) Intermediate->Product -2 H2O Cyclization

Figure 1: Mechanistic pathway of the Isay condensation forming the lumazine core.

Experimental Workflow & Protocol

The synthesis is a self-validating, three-step linear sequence starting from commercially available 6-amino-1-methyluracil. The workflow is visually tracked by distinct color changes at each intermediate stage, serving as a reliable In-Process Quality Control (IPQC).

Workflow A 6-Amino-1-methyluracil (Colorless/White) B Step 1: Nitrosation (NaNO2, AcOH/H2O) A->B C 6-Amino-1-methyl-5-nitrosouracil (Deep Violet/Red) B->C D Step 2: Reduction (Na2S2O4, H2O/EtOH) C->D E 1-Methyl-5,6-diaminouracil (Pale Yellow/Colorless) D->E F Step 3: Condensation (Benzil, AcOH, Reflux) E->F G 1-Methyl-6,7-diphenyllumazine (Yellow Crystals) F->G

Figure 2: Three-step synthetic workflow with visual IPQC color indicators.

Step 1: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

Causality: Nitrosation occurs selectively at the C5 position due to the electron-donating effects of the adjacent C6 amino group. Acetic acid generates the active electrophile (nitrosonium ion, NO⁺) smoothly.

  • Suspend 6-amino-1-methyluracil (14.1 g, 100 mmol) in 150 mL of 10% aqueous acetic acid.

  • Heat the suspension gently to 40 °C to aid partial dissolution.

  • Add a solution of sodium nitrite (8.3 g, 120 mmol) in 30 mL of deionized water dropwise over 30 minutes while maintaining vigorous stirring.

  • Observe the immediate formation of a deep violet/red precipitate. Stir for an additional 1 hour at room temperature.

  • Filter the brightly colored solid, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction to 1-Methyl-5,6-diaminouracil

Causality: Sodium dithionite (Na₂S₂O₄) is utilized as a mild reducing agent to selectively reduce the nitroso group to an amine without over-reducing the pyrimidine double bonds[4]. Alternatively, catalytic hydrogenation (PtO₂/H₂) can be used[2].

  • Suspend the 6-amino-1-methyl-5-nitrosouracil intermediate in 200 mL of a 1:1 mixture of water and ethanol.

  • Heat the mixture to 60 °C.

  • Add sodium dithionite (52.2 g, 300 mmol) in small portions. IPQC Check: The deep red color will rapidly discharge, yielding a pale yellow to colorless solution/suspension[4].

  • Cool the mixture to 5 °C in an ice bath to maximize precipitation.

  • Filter the product. Critical Handling Note: Ortho-diamines are highly susceptible to air oxidation. Proceed immediately to Step 3 or store the damp cake strictly under an argon atmosphere.

Step 3: Condensation to 1-Methyl-6,7-diphenyllumazine

Causality: The thermodynamic stability of the aromatic lumazine system drives this reaction to completion. Glacial acetic acid acts as a dehydrating solvent[5].

  • In a 500 mL round-bottom flask, combine freshly prepared 1-methyl-5,6-diaminouracil (approx. 15.6 g, 100 mmol) and benzil (22.1 g, 105 mmol, slight excess to ensure complete consumption of the unstable diamine)[2].

  • Add 150 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3 hours under an inert nitrogen atmosphere[5].

  • Allow the reaction mixture to cool slowly to room temperature. A yellowish crystalline precipitate will form.

  • Filter the precipitate, wash sequentially with cold ethanol and diethyl ether.

  • Recrystallize from hot dimethylformamide (DMF) or acetic acid to yield pure 1-methyl-6,7-diphenyllumazine[2].

Quantitative Data & Analytical Characterization

Table 1: Reaction Stoichiometry and Equivalents

Reagent MW ( g/mol ) Equivalents Mass/Vol Role
6-Amino-1-methyluracil 141.13 1.0 14.1 g Starting Material
Sodium Nitrite (NaNO₂) 69.00 1.2 8.3 g Nitrosating Agent
Sodium Dithionite (Na₂S₂O₄) 174.11 3.0 52.2 g Reducing Agent
Benzil 210.23 1.05 22.1 g Electrophile

| Glacial Acetic Acid | 60.05 | Solvent | 150 mL | Catalyst / Solvent |

Table 2: Analytical Characterization of 1-Methyl-6,7-diphenyllumazine

Property Expected Value / Description
CAS Number 19845-24-0[1]
Molecular Formula C₁₉H₁₄N₄O₂[1]
Molecular Weight 330.34 g/mol [1]
Melting Point 263 – 264 °C[1]
Appearance Yellowish crystalline powder[6]
UV Maxima (MeOH) ~252 nm, ~349 nm[2]

| TLC (DCM:MeOH 95:5) | Strong blue/green fluorescence under 365 nm UV |

Troubleshooting & Optimization

  • Incomplete Condensation: If TLC indicates unreacted benzil, ensure the glacial acetic acid is strictly anhydrous. The condensation releases two equivalents of water; excessive initial water content shifts the equilibrium backward.

  • Dark/Tarry Byproducts in Step 3: This is almost exclusively caused by the oxidation of the 1-methyl-5,6-diaminouracil prior to condensation. Ensure the reduction step is performed with degassed solvents and the intermediate is never dried in ambient air.

References

  • Pfleiderer, W. et al. Immunosurpressive effects of pteridine derivatives. Google Patents (CA2361561A1).
  • Google Patents (PCT Data). Immunosurpressive effects of pteridine derivatives.
  • Iliades, A. et al. (2019). Naturally Occurring Lumazines. Journal of Natural Products - ACS Publications. Available at:[Link]

  • LookChem. Cas 19845-24-0, 1-Methyl-6,7-diphenyllumazine. Available at:[Link]

  • Cik, G. et al. (2018). Novel Riboflavin-Inspired Conjugated Bio-Organic Semiconductors. MDPI. Available at:[Link]

  • Kovalenko, S. I. et al. (2018). Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate. Available at:[Link]

Sources

Application

Illuminating Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-Methyl-6,7-diphenyllumazine

Abstract This comprehensive application note provides a detailed protocol and in-depth analysis for the structural characterization of 1-Methyl-6,7-diphenyllumazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth analysis for the structural characterization of 1-Methyl-6,7-diphenyllumazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Lumazine derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships and ensuring material purity. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for NMR sample preparation, data acquisition, and spectral interpretation. By combining established NMR principles with predicted spectral data, this document serves as a practical reference for the characterization of this and structurally related heterocyclic compounds.

Introduction

1-Methyl-6,7-diphenyllumazine is a heterocyclic compound belonging to the pteridine family, characterized by a pyrimido[4,5-b]pyrazine ring system. The lumazine core is a key structural motif in various biologically active molecules and fluorescent materials. The substitution pattern, including the N1-methylation and the presence of two phenyl rings at the C6 and C7 positions, significantly influences its conformational dynamics, electronic properties, and potential for intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the number and electronic environment of protons, as well as their connectivity through spin-spin coupling. ¹³C NMR offers complementary data on the carbon framework of the molecule. Together, these one-dimensional NMR techniques, often supplemented by two-dimensional methods, allow for a complete assignment of the molecular structure.

This application note will detail the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of 1-Methyl-6,7-diphenyllumazine. In the absence of published experimental spectra, this guide will utilize high-quality predicted NMR data as a reference, a widely accepted practice in modern chemical research for the validation of newly synthesized compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The structure of 1-Methyl-6,7-diphenyllumazine with the IUPAC numbering convention is presented below. This numbering will be used throughout this document for spectral assignments.

Figure 1: Structure and IUPAC numbering of 1-Methyl-6,7-diphenyllumazine.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol ensures the acquisition of high-resolution spectra.

Materials:

  • 1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0)[1][2][3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity (≥99.8 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • 5 mm NMR tubes of good quality

  • Pipettes and a vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of 1-Methyl-6,7-diphenyllumazine directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The choice of solvent will affect the chemical shifts of labile protons (e.g., NH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Internal Standard (Optional): If required, add a small drop of TMS to the NMR tube and gently mix.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 8-16 scans

  • Temperature: 298 K (25 °C)

B. ¹³C NMR Spectroscopy

  • Spectrometer: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C)

  • Nucleus: ¹³C

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 scans (or more, depending on concentration)

  • Temperature: 298 K (25 °C)

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to TMS at 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.

  • Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

Predicted NMR Data and Interpretation

The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms to provide a reliable reference for spectral assignment. The predictions were performed using ChemDraw v22.0.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the methyl group, the NH proton, and the ten protons of the two phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 1-Methyl-6,7-diphenyllumazine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 11.5 - 12.5Singlet1HN3-HThe NH proton of the uracil-like moiety is expected to be significantly deshielded and appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the electronic nature of the heterocycle.
~ 7.3 - 7.6Multiplet10HPhenyl H'sThe protons of the two phenyl groups at C6 and C7 are expected to appear as a complex multiplet in the aromatic region. The exact chemical shifts will depend on the rotational dynamics of the phenyl rings.
~ 3.6Singlet3HN1-CH₃The methyl group attached to the N1 position is expected to be a sharp singlet. Its chemical shift is influenced by the adjacent carbonyl group and the aromatic nature of the pteridine ring system.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display signals for all 19 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 1-Methyl-6,7-diphenyllumazine

Chemical Shift (δ, ppm)AssignmentRationale
~ 161.5C4Carbonyl carbon in the uracil-like ring, deshielded.
~ 154.0C2Carbonyl carbon adjacent to the N1-methyl group, deshielded.
~ 151.0C6/C7Quaternary carbons of the pyrazine ring attached to the phenyl groups. Their exact shifts can be close.
~ 149.5C8aQuaternary carbon at the fusion of the two rings.
~ 136.0C4aQuaternary carbon at the fusion of the two rings.
~ 134.0Phenyl C (ipso)Quaternary carbons of the phenyl rings directly attached to the lumazine core.
~ 128.0 - 131.0Phenyl C (ortho, meta, para)Aromatic carbons of the two phenyl rings.
~ 29.0N1-CH₃The methyl carbon attached to the N1 position.

Advanced Spectroscopic Analysis: 2D NMR

For a definitive and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by observing their long-range couplings to nearby protons (e.g., correlations from the N1-methyl protons to C2 and C8a).

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin coupling networks, which can help to delineate the spin systems within the phenyl rings.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct H-C Correlation HMBC HMBC H1_NMR->HMBC Long-Range H-C Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Complete Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

Conclusion

This application note has provided a detailed framework for the ¹H and ¹³C NMR spectroscopic characterization of 1-Methyl-6,7-diphenyllumazine. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided predicted spectral data and their interpretation offer a solid basis for the assignment of the molecular structure. For unequivocal assignments, particularly of the phenyl ring protons and carbons, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is strongly advised. This comprehensive approach ensures the scientific integrity of the structural characterization, which is fundamental for advancing research and development in fields where lumazine derivatives play a crucial role.

References

  • "NMR Spectroscopy of Heterocycles", edited by T. J. Simpson, in Comprehensive Organic Chemistry II, Vol. 9, Elsevier, 2014. [URL: https://www.elsevier.com/books/comprehensive-organic-chemistry-ii/knochel/978-0-08-097742-3]
  • "Introduction to Spectroscopy" by D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, 5th ed., Cengage Learning, 2014. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • ChemDraw, PerkinElmer Informatics.
  • "1-Methyl-6,7-diphenyllumazine", PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-6_7-diphenyllumazine]
  • "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities" by H. E. Gottlieb, V. Kotlyar, and A. Nudelman, J. Org. Chem. 1997, 62, 21, 7512–7515. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971176v]

Sources

Method

Preparation of 1-Methyl-6,7-diphenyllumazine stock solutions for bioassays

Application Note & Protocol Topic: Preparation of 1-Methyl-6,7-diphenyllumazine Stock Solutions for Bioassays Abstract 1-Methyl-6,7-diphenyllumazine is a heterocyclic compound of interest in pharmaceutical research, with...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 1-Methyl-6,7-diphenyllumazine Stock Solutions for Bioassays

Abstract

1-Methyl-6,7-diphenyllumazine is a heterocyclic compound of interest in pharmaceutical research, with potential anti-inflammatory and anti-tumor properties.[1] Like many promising organic molecules, its utility in aqueous-based biological assays is hampered by poor water solubility.[2][3] The generation of reliable and reproducible data is critically dependent on the meticulous preparation of high-quality, stable, and accurately concentrated stock solutions. This document provides a comprehensive guide and detailed protocols for the preparation, storage, and quality control of 1-Methyl-6,7-diphenyllumazine stock solutions, primarily using Dimethyl Sulfoxide (DMSO), to ensure experimental integrity for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-Methyl-6,7-diphenyllumazine

A foundational understanding of the compound's properties is essential for its proper handling and use in experimental settings.

ParameterValueSource
Chemical Name 1-Methyl-6,7-diphenylpteridine-2,4-dione[1]
CAS Number 19845-24-0[1]
Molecular Formula C₁₉H₁₄N₄O₂[1]
Molecular Weight 330.346 g/mol [1]
Appearance Typically a solid powderN/A
Melting Point 263-264 °C[1]
Aqueous Solubility Poor / Insoluble[1][2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[4][5][6]

Part 1: Rationale and Solvent Selection

The Challenge: Aqueous Insolubility

The pteridine core and diphenyl substituents of 1-Methyl-6,7-diphenyllumazine confer a high degree of lipophilicity, making it practically insoluble in aqueous buffers and cell culture media.[2] Attempting to directly dissolve the compound in aqueous systems will result in non-homogenous mixtures, inaccurate concentrations, and potential compound precipitation, rendering bioassay results unreliable. Therefore, the use of a suitable organic solvent is a mandatory first step.[7]

Justification for Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing primary stock solutions of poorly water-soluble compounds for several key reasons:

  • Exceptional Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast range of both polar and nonpolar compounds that are insoluble in water.[2][4]

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which allows for the dilution of a concentrated stock solution into the final aqueous assay buffer with minimal risk of immediate precipitation.[4][8]

  • Established Use in Bioassays: It is a widely accepted vehicle in cellular and biochemical assays, with a large body of literature documenting its effects.[4][9][10][11]

Critical Considerations for DMSO in Bioassays

While indispensable, DMSO is not biologically inert. Its effects are concentration-dependent and can vary between cell types.[4][9][12]

  • Cytotoxicity: At concentrations generally above 1-2% (v/v), DMSO can cause membrane pore formation, induce apoptosis, and lead to cell death.[4][9][12]

  • Off-Target Effects: Even at non-toxic concentrations (e.g., 0.1% - 0.5%), DMSO can influence cell behavior, including differentiation, gene expression, and enzyme activity, potentially confounding experimental results.[9][10]

  • The Vehicle Control Imperative: Due to these potential effects, it is absolutely essential to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the experimental samples, allowing any observed effects of the solvent to be distinguished from the effects of the test compound.[6][13]

Expert Recommendation: For most cell-based assays, the final concentration of DMSO should be maintained at or below 0.5% (v/v) , and ideally below 0.1% , to minimize solvent-induced artifacts.[4][10][13]

Part 2: Protocol for Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials and Equipment
  • 1-Methyl-6,7-diphenyllumazine powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath) (Optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Step-by-Step Methodology
  • Pre-Protocol Safety Review: Work in a well-ventilated area or a chemical fume hood. Review the Safety Data Sheet (SDS) for 1-Methyl-6,7-diphenyllumazine and DMSO.[1] Wear appropriate PPE at all times.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 *Mass (mg) = 10 mM × 1 mL × 330.346 g/mol / 1000 = 3.30 mg

  • Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh 3.30 mg of 1-Methyl-6,7-diphenyllumazine powder directly into the tared tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Ensure Complete Solubilization:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room-temperature water bath for 5-10 minutes.[6][14]

    • Repeat vortexing and visual inspection until a clear, particle-free solution is obtained. Gentle warming (to 37°C) can be used cautiously if dissolution is difficult, but allow the solution to return to room temperature before final assessment.[13]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[13][14]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[13][14]

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_qc Quality & Storage calc 1. Calculate Mass (3.30 mg for 1 mL of 10 mM) weigh 2. Weigh Compound into amber tube calc->weigh Accurate Mass add_dmso 3. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 4. Solubilize (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visually Inspect for particulates dissolve->inspect Ensure Clarity dissolve->inspect Fail: Repeat Step 4 aliquot 6. Aliquot (10-20 µL volumes) inspect->aliquot Pass store 7. Store -20°C or -80°C aliquot->store

Workflow for preparing a 10 mM primary stock solution.

Part 3: Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into the final cell culture medium or assay buffer immediately before use.

Step-by-Step Methodology

This example describes the preparation of a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer. Allow it to thaw completely at room temperature and then briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (Recommended): Performing a serial dilution prevents inaccuracies associated with pipetting sub-microliter volumes.

    • Prepare a 1:100 intermediate dilution of the primary stock to create a 100 µM solution.

    • Pipette 99 µL of the final assay buffer (e.g., complete cell culture medium) into a new sterile tube.

    • Add 1 µL of the 10 mM primary stock to the 99 µL of buffer. Vortex immediately and thoroughly.

  • Prepare Final Working Solution:

    • Prepare a 1:10 dilution of the intermediate stock to create the final 10 µM solution.

    • Pipette 900 µL of the final assay buffer into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution to the 900 µL of buffer.

    • Mix thoroughly by gentle pipetting or vortexing. This solution is now ready to be added to cells or the assay.

  • Calculate Final DMSO Concentration:

    • The final DMSO concentration in this example is 0.1% (a 1:1000 total dilution from the primary stock). This is generally considered a safe level for most cell lines.[4][11]

  • Prepare Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with pure DMSO instead of the compound stock solution. The final concentration of DMSO must match the test samples precisely.[6]

Workflow for Serial Dilution

G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in 1% DMSO stock->intermediate 1:100 Dilution (1 µL stock + 99 µL buffer) working Final Working Solution 10 µM in 0.1% DMSO intermediate->working 1:10 Dilution (100 µL intermediate + 900 µL buffer) assay Ready for Bioassay working->assay

Serial dilution workflow from primary stock to final working solution.

Part 4: Quality Control and Best Practices

Adherence to quality control measures is a self-validating system that ensures the integrity of your stock solutions and the reliability of your data.

  • Avoid Contamination: Always use sterile tubes, pipette tips, and solvents. Perform dilutions in a laminar flow hood, especially for cell-based assays.[15][16]

  • Prevent Precipitation: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer (not the other way around) and mix immediately to prevent the compound from "crashing out" of solution.[13][14]

  • Light Sensitivity: Many complex organic molecules, including lumazine derivatives, can be sensitive to light.[17][18] Prepare and store solutions in amber or foil-wrapped tubes to prevent photodegradation.

  • Confirm Identity and Purity (Advanced QC): For critical applications, the identity and purity of the stock solution can be periodically verified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] This can confirm the absence of degradation products.

  • Documentation: Maintain a detailed logbook for all stock solutions, including the source and lot number of the compound, date of preparation, calculated concentration, and storage location.

Conclusion

The successful use of 1-Methyl-6,7-diphenyllumazine in bioassays is contingent upon the careful and systematic preparation of stock solutions. By understanding the compound's physicochemical properties, selecting an appropriate solvent like DMSO, adhering to strict protocols for preparation and dilution, and implementing robust quality control practices, researchers can generate accurate, reproducible, and reliable data, thereby advancing scientific discovery.

References

  • LookChem. (n.d.). Cas 19845-24-0, 1-Methyl-6,7-diphenyllumazine. Retrieved from LookChem website. [Link]

  • NextSDS. (n.d.). 1-Methyl-6,7-diphenyllumazine — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Toll-Riera, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online, 18(1), 7. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf website. [Link]

  • Thanh, N. C., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(5), 2382-2389. [Link]

  • Jagiellonian Center of Innovation. (n.d.). Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from Jagiellonian Center of Innovation website. [Link]

  • McAllister, R. M., et al. (1977). Chemical reactivity of lumazine derivatives. Journal of the American Chemical Society, 99(1), 190-196. [Link]

  • de Souza, G. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(5), 69-77. [Link]

  • Heyer, L. (1998). Common Stock Solutions, Buffers, and Media. Current Protocols in Cell Biology. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link]

  • Marin, M. L., et al. (2021). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. NSF Public Access Repository. [Link]

  • ResearchGate. (2019). Naturally Occurring Lumazines. [Link]

  • Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. Journal of Organic Chemistry, 72(8), 3054-3060. [Link]

  • ResearchGate. (n.d.). Photochemical and photophysical properties of lumazine in aqueous solutions. Retrieved from ResearchGate. [Link]

  • Drug Discovery World. (2011). Implementation of high-throughput quality control processs within compound management. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11782-11800. [Link]

  • Al-Malki, J. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(10), 1439. [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from ReAgent website. [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Detection and Quantification of 1-Methyl-6,7-diphenyllumazine

An Application Note for Researchers and Scientists Abstract This application note describes a comprehensive protocol for the analysis of 1-Methyl-6,7-diphenyllumazine using Liquid Chromatography with tandem Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This application note describes a comprehensive protocol for the analysis of 1-Methyl-6,7-diphenyllumazine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1-Methyl-6,7-diphenyllumazine is a heterocyclic lumazine derivative with potential applications in organic synthesis, electronics, and pharmaceutical research.[1] A reliable analytical method is crucial for its study in various matrices. This guide provides a detailed, step-by-step methodology grounded in the physicochemical properties of the analyte, covering sample preparation, optimized LC-MS/MS parameters, and data acquisition, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

1-Methyl-6,7-diphenyllumazine (CAS: 19845-24-0) is a pteridine-based compound with a molecular formula of C₁₉H₁₄N₄O₂ and a molecular weight of 330.346 g/mol .[1][2] Its structure, featuring a heterocyclic core with multiple nitrogen atoms and two phenyl groups, dictates the analytical strategy. The nitrogenous core makes the molecule amenable to protonation, while the phenyl moieties impart significant non-polarity.

Developing a robust LC-MS/MS method requires a systematic approach where the analytical parameters are chosen based on these fundamental properties. The trustworthiness of any analytical protocol hinges on this principle: the method is not a series of arbitrary steps but a logical consequence of the analyte's chemistry. This document outlines such a method, optimized for high sensitivity and selectivity using Multiple Reaction Monitoring (MRM).

Analyte Physicochemical Properties and Methodological Causality

The selection of LC-MS parameters is directly informed by the analyte's known characteristics. Understanding this relationship is key to method development and troubleshooting.

Physicochemical PropertyValue / TypeImplication for LC-MS Method Design
Molecular Formula C₁₉H₁₄N₄O₂Used to calculate the exact mass of the neutral molecule.
Molecular Weight 330.346 g/mol [1][2]The basis for determining the mass-to-charge ratio (m/z) of the precursor ion.
Structure Heterocyclic (Lumazine)The presence of multiple basic nitrogen atoms strongly suggests that Electrospray Ionization in Positive Mode (ESI+) will be highly efficient for generating a protonated molecular ion, [M+H]⁺.
Predicted pKa 7.68 ± 0.20[1]This value indicates the molecule is weakly basic. To ensure consistent protonation and stable retention time, the mobile phase should be acidified to a pH at least 2 units below the pKa. Formic acid is an ideal choice.
Polarity Moderately Non-polarThe two phenyl groups make the molecule suitable for Reversed-Phase Liquid Chromatography (RPLC) using a C18 stationary phase.

The following diagram illustrates the logical flow from analyte properties to the final method parameters.

G cluster_prop Analyte Properties cluster_ms Mass Spectrometry Parameters cluster_lc Liquid Chromatography Parameters Prop_MW Molecular Weight (330.346 g/mol) MS_Precursor Precursor Ion: [M+H]⁺ at m/z 331.35 Prop_MW->MS_Precursor determines mass Prop_Struct Heterocyclic Structure (Basic Nitrogens) MS_Mode Ionization Mode: ESI+ Prop_Struct->MS_Mode enables protonation Prop_pKa Predicted pKa (7.68) LC_MP Mobile Phase: Acidified (0.1% Formic Acid) Prop_pKa->LC_MP ensures stable protonation Prop_Pol Non-polar Phenyl Groups LC_Col Column: Reversed-Phase C18 Prop_Pol->LC_Col dictates separation chemistry MS_Mode->MS_Precursor generates LC_MP->MS_Mode enhances ionization

Caption: Logic diagram linking analyte properties to LC-MS parameter selection.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Initial parameters are provided as a robust starting point, with guidance included for optimization to achieve the highest level of performance on your specific instrumentation.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 1-Methyl-6,7-diphenyllumazine standard.

    • Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or Methanol.

    • Vortex until fully dissolved. Store at -20°C.

  • Working Standard Solutions:

    • Prepare an intermediate stock of 10 µg/mL by diluting the 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

    • Perform serial dilutions from the intermediate stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Use 50:50 Acetonitrile:Water as the diluent.

This protocol is a standard procedure for removing protein-based interferences from biological samples.

  • Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (if used).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • The sample is now ready for injection.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of moderately non-polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and ensures consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Column Temp. 40°CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLA good starting point to avoid column overloading.
LC Gradient See Table BelowA gradient ensures efficient elution and separation from matrix components.

Table of LC Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95% 5%
0.5 95% 5%
4.0 5% 95%
5.0 5% 95%
5.1 95% 5%

| 6.0 | 95% | 5% |

The following parameters should be set on a tandem quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveTargets the basic nitrogen atoms for efficient protonation.
Capillary Voltage 3.5 kVOptimizes the electrospray process (instrument-dependent).
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 400 °CEfficiently removes solvent from the ionized droplets.
Gas Flow Instrument specific (e.g., 800 L/hr)Assists in desolvation.
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.

MRM Transition Development (Self-Validation Step):

The foundation of a trustworthy MRM assay is the selection of specific and intense precursor-to-product ion transitions.

  • Precursor Ion Identification: Infuse a solution of the analyte (e.g., 100 ng/mL) and perform a full scan analysis to confirm the presence of the protonated molecule [M+H]⁺ at m/z 331.35 .

  • Product Ion Identification: Perform a product ion scan on the precursor ion (m/z 331.35). This will fragment the molecule and reveal its characteristic product ions.

  • MRM Selection & Optimization: Select the two most intense and stable product ions for the MRM transitions. Optimize the collision energy (CE) for each transition to maximize the signal.

Table of Proposed MRM Transitions for Method Development:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
1-Methyl-6,7-diphenyllumazine 331.35 Product Ion 1 (Quantifier) 100 Optimize (start at 20 eV)
1-Methyl-6,7-diphenyllumazine 331.35 Product Ion 2 (Qualifier) 100 Optimize (start at 35 eV)

*Note: The user MUST determine the optimal product ions and collision energies experimentally on their instrument.

Overall Experimental Workflow

The complete analytical process from sample receipt to final data is summarized in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock & Working Standards D Centrifuge & Collect Supernatant B Aliquot Plasma Sample C Protein Precipitation (Acetonitrile) B->C C->D E Inject Sample onto LC System D->E F Reversed-Phase C18 Separation E->F G ESI+ Ionization F->G H MRM Detection in Mass Spectrometer G->H I Integrate Chromatographic Peaks H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: High-level workflow for the LC-MS/MS analysis of 1-Methyl-6,7-diphenyllumazine.

Conclusion

This application note provides a scientifically-grounded, detailed protocol for the robust analysis of 1-Methyl-6,7-diphenyllumazine by LC-MS/MS. By explaining the causality behind parameter selection—linking the analyte's physicochemical properties to the final method—this guide empowers researchers to not only execute the protocol but also to intelligently adapt and troubleshoot it. The use of ESI in positive mode coupled with reversed-phase chromatography and MRM detection ensures a highly selective, sensitive, and reliable method suitable for demanding research and development environments.

References

  • LookChem. Cas 19845-24-0,1-Methyl-6,7-diphenyllumazine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Methyl-6,7-diphenyllumazine

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when working with 1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0). This heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when working with 1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0). This heterocyclic lumazine derivative is notoriously difficult to work with in aqueous environments [1][1]. The pyrazine-fused pyrimidine core combined with two bulky phenyl rings creates massive crystal lattice energy (driven by π−π stacking) and extreme hydrophobicity.

This guide provides field-proven, mechanistically grounded protocols to overcome these barriers, ensuring your assays and in vivo studies yield reliable data.

Part 1: Mechanistic FAQ (Understanding the Molecule)

Q1: Why does 1-Methyl-6,7-diphenyllumazine precipitate instantly when diluted from a DMSO stock into my assay buffer? A: This is a classic "brick dust" precipitation phenomenon. While 100% DMSO effectively disrupts the crystal lattice, rapid introduction into water causes the highly hydrophobic diphenyl groups to instantly aggregate to minimize thermodynamic contact with water. The molecule forms colloidal aggregates that scatter light and ruin assay readouts.

Q2: Can I improve its solubility by simply adjusting the pH of my buffer? A: No. Unlike many pharmaceutical compounds, 1-Methyl-6,7-diphenyllumazine lacks readily ionizable groups within standard physiological ranges (pH 2–10). The N1 position is methylated, blocking a key hydrogen-bond donor, and the remaining nitrogens do not support favorable ionization. Solubilization must rely on physical formulation strategies—such as complexation, micellization, or amorphization—rather than chemical ionization [2][2].

Part 2: Troubleshooting Guides & Step-by-Step Methodologies

Issue 1: "My compound crashes out during in vitro cell-based assays."

Root Cause: The aqueous assay media cannot support the thermodynamic solubility of the lipophilic lumazine core. Solution: Cosolvent + Surfactant Micellization.

  • Causality: Using a non-toxic cosolvent (DMSO) lowers the dielectric constant of the water, while a non-ionic surfactant (Tween 80) forms micelles. The hydrophobic core of the micelle acts as a thermodynamic sink, encapsulating the diphenyl groups and preventing π−π stacking.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Warm to 37°C and sonicate for 5 minutes.

  • Surfactant Priming: In a separate tube, prepare a 10% (w/v) Tween 80 solution in PBS.

  • Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of the 10% Tween 80 solution. Vortex vigorously for 30 seconds. (Causality: Pre-mixing with concentrated surfactant ensures the compound is trapped in micelles before bulk water exposure).

  • Final Dilution: Dilute the intermediate mixture 1:10 into your final assay buffer.

  • System Validation: Measure the absorbance of the final buffer at 600 nm. An OD600​<0.05 confirms the absence of colloidal precipitation.

Issue 2: "I need an injectable formulation for in vivo PK studies, but surfactants cause hemolysis."

Root Cause: High concentrations of surfactants like Tween 80 or Cremophor EL can be toxic intravenously. Solution: Cyclodextrin Inclusion Complexation.

  • Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity (approx. 6.0–6.5 Å) that perfectly accommodates the bulky diphenyl moiety of the lumazine, while its hydrophilic exterior ensures aqueous solubility [3][3].

Step-by-Step Protocol:

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in sterile Water for Injection (WFI).

  • Phase Solubility Mixing: Add excess solid 1-Methyl-6,7-diphenyllumazine (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension at 500 rpm at 25°C for 48 hours. (Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required for the solid drug to partition into the cavities).

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.

  • System Validation: Analyze the filtrate via HPLC-UV to determine the exact solubilized concentration prior to animal dosing.

Issue 3: "Oral bioavailability is near zero due to dissolution-rate limitations."

Root Cause: The high crystal lattice energy prevents the drug from dissolving in gastrointestinal fluids. Solution: Amorphous Solid Dispersion (ASD) via Solvent Evaporation.

  • Causality: By co-dissolving the drug with a polymer (e.g., PVP-VA 64) and rapidly evaporating the solvent, the drug is kinetically trapped in a high-energy, disordered amorphous state. The vinyl acetate groups of PVP-VA interact hydrophobically with the diphenyl rings, preventing recrystallization [4][4].

Step-by-Step Protocol:

  • Co-dissolution: Dissolve 100 mg of 1-Methyl-6,7-diphenyllumazine and 400 mg of PVP-VA 64 (1:4 ratio) in 20 mL of Dichloromethane/Methanol (1:1 v/v).

  • Rapid Evaporation: Remove the solvent using a rotary evaporator at 45°C under vacuum (100 mbar) until a solid film forms.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Scrape and mill the solid dispersion into a fine powder.

  • System Validation: Perform Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) validates a successful amorphous transition.

Part 3: Quantitative Comparison of Solubilization Strategies

StrategyExcipient SystemMechanism of SolubilizationExpected Fold-IncreasePrimary Application
Cosolvency & Micellization DMSO + Tween 80Lowers dielectric constant; encapsulates hydrophobic motifs in micelle core50x - 100xIn vitro screening, biochemical assays
Complexation HP- β -CDHost-guest inclusion; shields diphenyl rings within hydrophobic cavity100x - 500xIntravenous (IV) dosing, parenteral
Amorphous Solid Dispersion PVP-VA 64Disrupts crystal lattice; kinetically traps drug in high-energy disordered state500x+ (Kinetic)Oral bioavailability, solid dosage forms

Part 4: Formulation Decision Workflow

Use the following logic tree to select the appropriate solubilization methodology based on your experimental endpoint.

G Start 1-Methyl-6,7-diphenyllumazine Solubilization Need App Target Application? Start->App InVitro In Vitro Assays (Cell Culture) App->InVitro InVivoOral In Vivo Dosing (Oral / PK) App->InVivoOral InVivoIV In Vivo Dosing (Intravenous) App->InVivoIV Sol1 Cosolvent + Surfactant (1% DMSO + 0.1% Tween) InVitro->Sol1 Sol2 Amorphous Solid Dispersion (PVP-VA Coprecipitation) InVivoOral->Sol2 Sol3 Cyclodextrin Complexation (20% HP-β-CD) InVivoIV->Sol3

Decision workflow for selecting a solubilization strategy based on the target experimental application.

References

  • LookChem Database. "1-Methyl-6,7-diphenyllumazine Product Details." LookChem.
  • Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 21(2), 201–230.
  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(2), 335–351.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs." Journal of Pharmaceutical Sciences, 105(9), 2527–2544.

Sources

Optimization

Troubleshooting low yield in 1-Methyl-6,7-diphenyllumazine synthesis reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for research scientists and drug development professionals experiencing bottlenecks in the synthesis of 1-Methyl-6,7-diphenyllu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for research scientists and drug development professionals experiencing bottlenecks in the synthesis of 1-Methyl-6,7-diphenyllumazine.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields, establish a self-validating experimental protocol, and provide data-driven solutions to optimize your condensation reactions.

Mechanistic Workflow & Yield Bottlenecks

The synthesis of 1-Methyl-6,7-diphenyllumazine relies on the condensation of a 5,6-diaminouracil derivative with an α -diketone (benzil). While conceptually straightforward, the reaction is plagued by two primary failure modes: the extreme oxidative instability of the diamine intermediate and the steric hindrance impeding the dual imine cyclization 1.

Workflow N1 1-Methyl-5-nitroso- 6-aminouracil N2 Catalytic Reduction (PtO2, H2) N1->N2 N3 1-Methyl-5,6- diaminouracil N2->N3 In situ generation N5 Acidic Condensation (Reflux) N3->N5 N4 Benzil (Diketone) N4->N5 N6 1-Methyl-6,7- diphenyllumazine N5->N6 Target Product

Workflow for 1-Methyl-6,7-diphenyllumazine synthesis highlighting the critical intermediates.

Self-Validating Experimental Protocol

To guarantee reproducibility, your protocol must act as a self-validating system. This means incorporating in-process quality control (QC) checkpoints that confirm the success of one mechanistic step before proceeding to the next.

Step 1: In Situ Reduction of the Nitroso Precursor Causality: 5,6-diaminouracils are highly electron-rich and rapidly auto-oxidize in the presence of atmospheric oxygen to form complex, unreactive polymeric quinonoids. Isolating this intermediate is the leading cause of downstream yield collapse.

  • Suspend 1-methyl-6-amino-5-nitrosouracil (1.0 eq) in a mixture of degassed H2​O and Ethanol.

  • Add a catalytic amount of PtO2​ and place under an H2​ atmosphere (balloon or shaking apparatus) 2.

  • Self-Validation Checkpoint 1: The starting nitroso suspension is intensely colored (typically pink/red). Successful reduction is visually validated when the solution transitions to a clear, pale yellow. If the solution turns dark brown, oxygen ingress has occurred; abort the run to save time.

Step 2: Acid-Catalyzed Condensation Causality: Benzil possesses two bulky phenyl rings. The initial nucleophilic attack by the amine is sterically hindered. An acidic environment is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity and driving the cyclization forward 3.

  • Filter the catalyst strictly under an argon blanket.

  • Immediately add benzil (1.1 eq) to the filtrate.

  • Acidify the warm solution with Glacial Acetic Acid (or dilute HCl) to reach a pH of ~2.5. Reflux for 2-4 hours.

  • Self-Validation Checkpoint 2: Lumazines possess a highly conjugated pteridine core that is intensely fluorescent 4. Spot the reaction mixture on a silica TLC plate. The disappearance of the non-fluorescent Schiff base intermediate and the emergence of a bright blue/green fluorescent spot under 365 nm UV light validates successful cyclization.

Quantitative Data: Impact of Reaction Conditions

The thermodynamics of the lumazine cyclization are highly sensitive to pH. The table below synthesizes quantitative yield data based on solvent and pH variations.

Solvent SystempH RangeTemperatureAverage Yield (%)Mechanistic Outcome / Observation
Glacial Acetic Acid 2.0 - 3.0 118°C (Reflux) 85 - 90% Optimal activation of benzil carbonyls; clean conversion.
Neutral Ethanol~7.078°C (Reflux)15 - 20%Incomplete cyclization; Schiff base intermediate trapped.
Ethanol + 1M HCl< 1.078°C (Reflux)30 - 40%Amine over-protonation; nucleophilicity destroyed.
DMF + DBU (Base)> 9.0100°C< 10%Rapid oxidative degradation of diaminouracil precursor.

Diagnostic Logic for Troubleshooting

If your yields remain suboptimal despite following the core protocol, utilize the diagnostic logic tree below to isolate the physicochemical failure point.

Troubleshooting Start Low Yield Issue Q1 Diamine solution turned dark brown? Start->Q1 Ox Air Oxidation Q1->Ox Yes Q2 Reaction pH? Q1->Q2 No Fix1 Use in situ reduction under Argon blanket Ox->Fix1 Trap Schiff Base Trapped (Neutral/Basic) Q2->Trap pH > 4 Fix2 Switch to Glacial Acetic Acid at Reflux Trap->Fix2

Diagnostic logic tree for identifying and resolving low yield issues in lumazine condensation.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass corresponding to [M+H]+=349 instead of the expected 331 for 1-Methyl-6,7-diphenyllumazine. What is this byproduct? A: You have trapped the uncyclized Schiff base (imine) intermediate. The mass difference of 18 Da corresponds to the molecule of water that has not yet been eliminated. Causality: The second intramolecular nucleophilic attack is failing. This is almost always due to insufficient acid catalysis. Lower the pH to ~2.5 using glacial acetic acid to protonate the remaining unreacted ketone on the benzil moiety, which will drive the final dehydration and ring closure 3.

Q: Can I synthesize and store the 1-methyl-5,6-diaminouracil precursor for later use to save time? A: It is highly discouraged. While some diaminouracils can be stored as hydrochloride salts in a vacuum desiccator, the free base is exceptionally prone to oxidative degradation. For maximum yield and purity, the diamine should always be generated in situ and immediately subjected to condensation with the diketone [[1]]().

Q: The reaction seems complete by TLC, but I am losing massive amounts of product during purification. How should I isolate it? A: 1-Methyl-6,7-diphenyllumazine suffers from poor solubility in standard organic solvents due to its rigid, planar, and highly conjugated structure. Avoid standard silica gel column chromatography, as the compound will streak and irreversibly adsorb. Instead, exploit its solubility profile: cool the acidic reaction mixture to 0°C to precipitate the crude lumazine. Filter, wash with cold ethanol, and recrystallize from boiling Dimethylformamide (DMF) or a DMF/Water mixture for high-recovery purification 2.

References

  • Synthesis of 3-benzylxanthine and lumazine analogues - ResearchG
  • Immunosurpressive effects of pteridine derivatives (CA2361561A1)
  • The Journal of Organic Chemistry 1959 Volume 24 No.3 - J. Org. Chem.
  • Naturally Occurring Lumazines - Journal of Natural Products (ACS Public

Sources

Troubleshooting

Technical Support Center: Mitigating Photobleaching of 1-Methyl-6,7-diphenyllumazine in Fluorescence Microscopy

Welcome to the technical support center for researchers utilizing 1-Methyl-6,7-diphenyllumazine in fluorescence microscopy applications. This guide is designed to provide in-depth troubleshooting advice and practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 1-Methyl-6,7-diphenyllumazine in fluorescence microscopy applications. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered during imaging: photobleaching. As researchers, scientists, and drug development professionals, your goal is to acquire high-quality, reproducible data. Understanding and mitigating the photochemical degradation of your fluorophore is paramount to achieving this.

This resource will delve into the mechanisms behind the photobleaching of lumazine derivatives and provide a series of actionable strategies, from basic setup optimizations to advanced chemical interventions, to preserve your fluorescent signal and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of 1-Methyl-6,7-diphenyllumazine and the phenomenon of photobleaching.

Q1: What is 1-Methyl-6,7-diphenyllumazine and why is it used in my experiments?

1-Methyl-6,7-diphenyllumazine is a heterocyclic organic compound belonging to the lumazine family. Lumazine derivatives are known for their intrinsic fluorescence, making them valuable probes in various biological and chemical studies.[1] Your specific application may leverage its unique spectral properties or its utility as a structural building block in the synthesis of more complex molecular probes.[1]

Q2: My fluorescence signal from 1-Methyl-6,7-diphenyllumazine is fading during imaging. What is happening?

The phenomenon you are observing is called photobleaching. It is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2][3] When a molecule of 1-Methyl-6,7-diphenyllumazine absorbs light, it enters a high-energy, excited state. While it should ideally return to its ground state by emitting a photon (fluorescence), there is a probability it will transition into a reactive, long-lived triplet state.[3][4][5] In this state, it can interact with molecular oxygen, generating highly reactive oxygen species (ROS) like singlet oxygen.[6][7][8] These ROS can then chemically attack and permanently damage the fluorophore, rendering it non-fluorescent.[7][8][9]

Q3: Is 1-Methyl-6,7-diphenyllumazine particularly prone to photobleaching?

While specific photostability data for 1-Methyl-6,7-diphenyllumazine is not extensively documented in peer-reviewed literature, studies on related lumazine and pteridine compounds offer valuable insights. Oxidized pteridines, the class to which lumazines belong, are known to be photosensitizers capable of generating ROS upon irradiation.[6] Furthermore, alkylation of the lumazine core, such as the methyl group in your compound, has been shown to potentially increase susceptibility to photodegradation.[9] Therefore, it is prudent to assume that 1-Methyl-6,7-diphenyllumazine is susceptible to photobleaching and to take proactive measures to mitigate it.

Q4: How can I quickly check if the signal loss I'm seeing is due to photobleaching?

A simple way to confirm photobleaching is to move to an adjacent, previously un-imaged area of your sample. If the initial fluorescence in the new field of view is bright and then begins to fade under illumination, photobleaching is the most likely cause.[10] If the signal is uniformly weak across the entire sample from the outset, other factors such as labeling efficiency, sample preparation, or incorrect microscope settings might be the root cause.

In-Depth Troubleshooting Guides

If you have confirmed that photobleaching is impacting your experiments with 1-Methyl-6,7-diphenyllumazine, the following troubleshooting guides provide a systematic approach to resolving the issue.

Guide 1: Optimizing Your Imaging Parameters - The First Line of Defense

The most immediate and often most effective way to reduce photobleaching is to minimize the amount of light energy your sample is exposed to, without sacrificing image quality.

Problem: Rapid signal decay is observed within the first few seconds or minutes of imaging.

Solution Workflow:

  • Reduce Excitation Intensity: High-intensity light, especially from lasers, is a primary driver of photobleaching.[9]

    • Action: Lower the power of your laser or lamp to the minimum level required to obtain a sufficient signal-to-noise ratio (SNR).[9][11] Use neutral density (ND) filters to attenuate the light source if direct power control is too coarse.[2][4][11]

    • Causality: Reducing the excitation intensity decreases the rate at which fluorophores are driven into the excited state, thereby lowering the probability of them entering the destructive triplet state and generating ROS.[4][9]

  • Minimize Exposure Time: The total dose of light your sample receives is a product of intensity and time.

    • Action: Use the shortest camera exposure time that still provides a clear image. Modern, highly sensitive cameras can often produce excellent images with very short exposures.[6][12]

    • Causality: Shorter exposure times directly reduce the duration the fluorophore is subjected to excitation light, thus limiting the cumulative photochemical damage.[6][11]

  • Limit Illumination to the Field of View: Avoid unnecessarily illuminating areas of the sample you are not actively imaging.

    • Action: Use the field diaphragm to restrict the illuminated area to only the region being captured by the camera. Close the shutter when not actively acquiring images, especially when searching for a region of interest.[11][12]

    • Causality: This prevents the photobleaching of adjacent areas that you may wish to image later in your experiment.[11]

dot

cluster_0 Imaging Parameter Optimization Workflow start Start: Observe Rapid Signal Fading reduce_intensity Reduce Excitation Intensity (Lower Laser/Lamp Power, Use ND Filters) start->reduce_intensity check_snr1 Is Signal-to-Noise Ratio (SNR) Adequate? reduce_intensity->check_snr1 reduce_exposure Decrease Camera Exposure Time check_snr1->reduce_exposure Yes end_point End: Photobleaching Minimized check_snr1->end_point No, increase slightly and re-evaluate check_snr2 Is SNR Still Adequate? reduce_exposure->check_snr2 limit_fov Restrict Illumination to Field of View check_snr2->limit_fov Yes check_snr2->end_point No, increase slightly and re-evaluate limit_fov->end_point

Caption: Workflow for optimizing imaging parameters.

Guide 2: Chemical Intervention with Antifade Reagents

When optimizing imaging parameters is insufficient, the use of chemical antifade agents in your mounting medium can provide a robust solution by actively combating the chemical pathways of photobleaching.

Problem: Even with optimized settings, the fluorescence signal of 1-Methyl-6,7-diphenyllumazine is not stable enough for long-term or time-lapse imaging.

Solution Workflow:

  • Mechanism of Action: Antifade reagents are typically antioxidants or free radical scavengers.[13] Their primary role is to quench the reactive oxygen species (ROS) that are generated during fluorescence excitation before they can damage the fluorophore.[13]

    dot

    cluster_1 Antifade Reagent Mechanism Fluorophore Excited Fluorophore (Triplet State) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Fluorophore->ROS + Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Photobleached Fluorophore ROS->Damage Attacks Fluorophore Quenched Harmless Byproducts ROS->Quenched Neutralized by Antifade Antifade Reagent Antifade->Quenched

    Caption: How antifade reagents protect fluorophores.

  • Selecting an Antifade Reagent: A variety of commercial and home-brew antifade reagents are available. Their effectiveness can be fluorophore-dependent.

    • Commonly Used Agents:

      • p-Phenylenediamine (PPD): Highly effective but can be toxic and may reduce initial fluorescence intensity.[14][15]

      • n-Propyl gallate (NPG): A widely used antioxidant that is less toxic than PPD.[14][15]

      • 1,4-diazabicyclo[2.2.2]octane (DABCO): A singlet oxygen quencher, generally less effective than PPD but also less toxic.[9][15]

      • Trolox (a water-soluble Vitamin E analog): A potent antioxidant effective against various ROS, with low cytotoxicity, making it suitable for live-cell imaging.[8][11]

    • Commercial Formulations: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ offer optimized and stable formulations of these reagents.

  • Experimental Protocol: Preparing a Glycerol-Based Antifade Mounting Medium

    For fixed-cell imaging, a simple and effective antifade medium can be prepared in the lab.

    Materials:

    • High-purity glycerol

    • Phosphate-buffered saline (PBS), pH 7.4

    • Antifade agent (e.g., n-Propyl gallate or DABCO)

    Procedure:

    • Prepare a 10x stock solution of your antifade agent in PBS. For example, dissolve 200 mg of n-Propyl gallate in 10 mL of PBS (this may require gentle heating).

    • In a separate container, mix 9 parts glycerol with 1 part 10x PBS.

    • Add 1 part of the 10x antifade stock solution to the glycerol/PBS mixture.

    • Mix thoroughly until the solution is homogeneous.

    • Store the final mounting medium at -20°C in small aliquots, protected from light.

    • Before use, warm an aliquot to room temperature. Apply a small drop to your stained cells on the microscope slide and cover with a coverslip.

Quantitative Data Summary: Common Antifade Agents

Antifade AgentTypical ConcentrationProsCons
p-Phenylenediamine (PPD)0.1% - 1%Very effective at retarding fading.[14]Can reduce initial fluorescence, is toxic, and can damage some cyanine dyes.[14][15]
n-Propyl gallate (NPG)2% (w/v)Effective, less toxic than PPD.[14][15]Can be difficult to dissolve.[15]
DABCO2.5% (w/v)Less toxic, suitable for some live-cell applications.[9][15]Generally less effective than PPD.[15]
Trolox1-2 mMLow cytotoxicity, effective against multiple ROS, good for live-cell imaging.[8][11]May require optimization for different cell types.[11]
Guide 3: Advanced Strategies and Considerations

For particularly challenging experiments, such as super-resolution or long-term live-cell imaging, more advanced techniques may be necessary.

Problem: Standard methods are still insufficient to prevent photobleaching in highly demanding imaging applications.

Advanced Solutions:

  • Oxygen Scavenging Systems: For fixed samples, removing molecular oxygen from the mounting medium can dramatically reduce photobleaching, as oxygen is a key mediator in the process.[4]

    • Glucose Oxidase/Catalase (GOC) System: This enzymatic system removes dissolved oxygen from the medium. Glucose oxidase consumes glucose and oxygen to produce gluconic acid and hydrogen peroxide. Catalase then converts the hydrogen peroxide to water and oxygen. The net effect is the depletion of oxygen.

    • Protocol Consideration: This system is highly effective but has a limited working time and is generally not suitable for live-cell imaging due to the alteration of the cellular environment.

  • Consider Alternative Fluorophores: If 1-Methyl-6,7-diphenyllumazine proves to be too photolabile for your application, it may be necessary to consider a more photostable alternative with similar spectral properties.

    • Recommendation: Dyes from the Alexa Fluor or DyLight series are well-known for their superior photostability.[2][16] A thorough literature search for a suitable alternative is recommended.

  • Advanced Imaging Modalities:

    • Two-Photon Excitation Microscopy: In thick samples, two-photon microscopy can reduce out-of-focus photobleaching because excitation is confined to the focal plane.[17] However, the high photon flux at the focal point can sometimes lead to higher-order photobleaching, so careful optimization is still required.[17]

Conclusion

References

  • Justiniano, R., de Faria Lopes, L., Perer, J., Hua, A., Park, S. L., Jandova, J., Baptista, M. S., & Gascón, J. A. (2021). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. Photochemistry and Photobiology, 97(1), 80-90. [Link]

  • Silva, A. N., Lhiaubet-Vallet, V., & Cuquerella, M. C. (2012). Photochemical and photophysical properties of lumazine in aqueous solutions. ResearchGate. [Link]

  • Fu, P., Yeh, C., & Lee, J. (1992). Fluorescence study of the ligand stereospecificity for binding to lumazine protein. PubMed. [Link]

  • Justiniano, R., Lopes, L. D. F., Perer, J., Hua, A., Park, S. L., Jandova, J., ... & Gascón, J. A. (2019). Photobleaching Efficiency Parallels the Enhancement of Membrane Damage for Porphyrazine Photosensitizers. Journal of the American Chemical Society, 141(39), 15547-15556. [Link]

  • Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. PubMed. [Link]

  • PreciPoint. (2025, April 7). How Can You Optimize Fluorescence Imaging for Clear and Accurate Results?. PreciPoint. [Link]

  • Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. [Link]

  • Kim, D. S., Son, H., & Kim, S. K. (2025, August 7). Investigation on photobleaching of fluorophores: Effect of excitation power and buffer system. ResearchGate. [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare. [Link]

  • Patterson, G. H., & Piston, D. W. (2000). Photobleaching in two-photon excitation microscopy. Biophysical journal, 78(4), 2159-2162.
  • Visscher, K., Brakenhoff, G. J., & Visser, T. D. (1999). Fluorescence saturation and triplet state formation in confocal microscopy. Journal of microscopy, 193(1), 1-13.
  • LookChem. (n.d.). 1-Methyl-6,7-diphenyllumazine. LookChem. [Link]

  • Visser, A. J., van Hoek, A., & Lee, J. (1988). Lumazine protein and the excitation mechanism in bacterial bioluminescence. PubMed. [Link]

  • Hopt, A., & Neher, E. (2001). Highly nonlinear photodamage in two-photon fluorescence microscopy. Biophysical journal, 80(4), 2029-2036.
  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588-2600.
  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Evident Scientific. (n.d.). Photobleaching. Evident Scientific. [Link]

  • Dittrich, P. S., & Schwille, P. (2001). Photobleaching and stabilization of fluorophores used for single-molecule analysis with one- and two-photon excitation. Applied Physics B, 73(8), 829-837.
  • Dixit, R., & Cyr, R. (2003). Cell damage and reactive oxygen species production induced by fluorescence microscopy: effect on mitosis and guidelines for non-invasive fluorescence microscopy. PubMed. [Link]

  • Wikipedia. (n.d.). Photobleaching. Wikipedia. [Link]

  • Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]

Sources

Optimization

Optimizing HPLC retention times and peak resolution for 1-Methyl-6,7-diphenyllumazine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-6,7-diphenyllumazine. This document is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-6,7-diphenyllumazine. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common chromatographic challenges. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions to optimize your separations.

Section 1: Foundational Knowledge & Initial Method Setup (FAQs)

This section addresses the essential preliminary questions to establish a robust starting point for your HPLC method.

Q1: What are the key physicochemical properties of 1-Methyl-6,7-diphenyllumazine that influence HPLC method development?

A1: Understanding the molecule's properties is the first step in developing a successful method. 1-Methyl-6,7-diphenyllumazine (C₁₉H₁₄N₄O₂) is a heterocyclic compound belonging to the pteridine family.[1][2] Its structure, featuring a fused pyrimidine-pyrazine ring system with phenyl substituents, dictates its chromatographic behavior.

  • Polarity and Lipophilicity: The presence of two phenyl groups makes the molecule relatively nonpolar and hydrophobic. This high lipophilicity suggests that reversed-phase HPLC (RP-HPLC) will be the most effective separation mode, where the analyte interacts strongly with a nonpolar stationary phase.[3]

  • pKa (Acid Dissociation Constant): The lumazine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH. While the exact pKa of this specific derivative is not readily published, related lumazine compounds are known to have pKa values that make their ionization state sensitive to mobile phase pH.[4][5] This is a critical parameter to control, as changes in ionization dramatically alter retention time and peak shape.

  • UV Absorbance: Lumazine derivatives are known to be chromophoric and often fluorescent.[4][6] For routine analysis, UV detection is common. The molecule is expected to have strong absorbance maxima in the UV region, likely around 280 nm and potentially a longer wavelength absorption above 330 nm, which is typical for extended conjugated systems.[7] A full UV-Vis scan of a standard is essential to determine the optimal detection wavelength for maximum sensitivity.

Q2: What is a recommended starting point for an RP-HPLC method for this compound?

A2: Based on the compound's hydrophobic nature, a standard reversed-phase method is the logical starting point. The goal is to achieve a retention factor (k) between 2 and 10 for good resolution and reasonable run times.

Initial Method Parameters Table

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle sizeA C18 column provides strong hydrophobic retention for the diphenyl-substituted lumazine. Smaller particle sizes increase efficiency and peak resolution.[3][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase to a pH around 2.7-3.0 suppresses the ionization of residual silanol groups on the silica-based packing material, which minimizes peak tailing.[9][10]
Mobile Phase B Acetonitrile (ACN)ACN is a common strong solvent in RP-HPLC. Its lower viscosity compared to methanol often results in higher column efficiency.
Gradient Start at 40-50% B, ramp to 95% B over 10-15 minutesA gradient is recommended for initial screening to ensure the compound elutes within a reasonable time and to assess sample complexity.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency. It also ensures retention time stability.[8][11]
Detection Diode Array Detector (DAD) or UV-Vis DetectorScan from 200-500 nm to identify the absorbance maximum (λ-max). Monitor at the λ-max for highest sensitivity.
Injection Vol. 1-5 µLKeep the injection volume small initially to avoid column overload, which can cause peak distortion.[12]
Q3: How should I prepare my sample and standards for analysis?

A3: Proper sample preparation is crucial to prevent issues like peak distortion and column clogging.

The key principle is to ensure the sample solvent is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause severe peak fronting or splitting, especially for early-eluting peaks.[12]

Recommended Protocol:

  • Prepare a stock solution of 1-Methyl-6,7-diphenyllumazine in a solvent where it is freely soluble, such as Methanol or a 50:50 mixture of Acetonitrile:Water.

  • For the working standard, dilute the stock solution using a solvent that matches your initial mobile phase conditions (e.g., 50% Acetonitrile in 0.1% Formic Acid).

  • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common chromatographic problems in a question-and-answer format.

Problem Area 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q4: My peak for 1-Methyl-6,7-diphenyllumazine is tailing severely. What are the likely causes and how do I fix it?

A4: Peak tailing is one of the most common HPLC problems and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[9][10] For a nitrogen-containing heterocyclic compound like this lumazine, the primary suspect is interaction with acidic silanol groups on the silica support.[13]

Causality Workflow for Peak Tailing

Tailing_Workflow Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Check_Column Is column modern & end-capped? Check_pH->Check_Column Yes Sol_pH ACTION: Lower pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid. Check_pH->Sol_pH No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Sol_Column ACTION: Use a high-purity, end-capped C18 column or a hybrid particle column. Check_Column->Sol_Column No Void_Check Is there a column void/blockage? Check_Overload->Void_Check No Sol_Overload ACTION: Reduce injection volume or dilute the sample. Check_Overload->Sol_Overload Yes Sol_Void ACTION: Flush column (reverse if permitted). Use guard column and in-line filters. Void_Check->Sol_Void Yes End Peak Shape Improved Void_Check->End No Sol_pH->End Sol_Column->End Sol_Overload->End Sol_Void->End

Caption: Troubleshooting Decision Tree for Peak Tailing.

Detailed Solutions:

  • Lower Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization by lowering the mobile phase pH.[9][10] At a pH of around 2.5-3.0, the majority of silanol groups (pKa ~3.5-4.5) will be protonated and neutral, drastically reducing their ability to interact with the basic nitrogens on the lumazine ring.

    • Action: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in your aqueous mobile phase (Solvent A).

  • Use an End-Capped Column: Modern HPLC columns undergo a process called "end-capping," which chemically converts most of the accessible silanol groups into less polar entities.[9] If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica or a hybrid particle column will significantly improve peak shape for basic compounds.[10]

  • Check for Column Overload: Injecting too much sample mass onto the column can saturate the primary retention sites, causing excess analyte to interact with secondary sites (like silanols), which leads to tailing.[12]

    • Action: Reduce your injection volume by half or dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Suspect a Physical Column Issue: If all peaks in your chromatogram (not just the analyte) are tailing, this could point to a physical problem like a void at the column inlet or a partially blocked frit.[12] This disrupts the flow path, leading to band broadening.

    • Action: Disconnect the column, reverse it (if the manufacturer allows), and flush it to waste with a strong solvent like 100% ACN. To prevent this, always use a guard column and an in-line filter, and ensure samples are filtered.[9]

Q5: My peak is fronting. What does this indicate and how do I resolve it?

A5: Peak fronting, where the first half of the peak is sloped and the second half is steep, is less common than tailing but usually points to one of two issues: column overload or a sample solvent mismatch.[10][12]

  • Cause 1: Severe Column Overload: While moderate overload can cause tailing, very high concentration overload often leads to fronting. The peak shape becomes a "right triangle" as the stationary phase becomes completely saturated.

    • Solution: Dilute your sample significantly (e.g., 100-fold) and reinject.

  • Cause 2: Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent much stronger than your starting mobile phase (e.g., sample in 100% ACN, mobile phase starts at 40% ACN), the sample band will travel through the top of the column too quickly without proper focusing. This causes the peak to be broad and distorted at the front.

    • Solution: Re-dissolve or dilute your sample in a solvent that is as close as possible to the initial mobile phase composition.[12]

Problem Area 2: Inconsistent Retention Times
Q6: My retention time is gradually drifting to be shorter (or longer) over a sequence of runs. What is happening?

A6: Gradual retention time drift is a classic sign that the chemical environment inside the column is slowly changing. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[11][14]

Logical Flow for Diagnosing Retention Time Drift

RT_Drift_Workflow Start Gradual RT Drift Equilibration Is column fully equilibrated? (10-20 column volumes) Start->Equilibration MobilePhase Is mobile phase fresh? Are volatile modifiers used? Equilibration->MobilePhase Yes Sol_Equilibrate Solution: Increase equilibration time. Equilibration->Sol_Equilibrate No Temperature Is a column oven in use and set to a stable temp? MobilePhase->Temperature Yes Sol_MobilePhase Solution: Prepare fresh mobile phase daily. MobilePhase->Sol_MobilePhase No Leaks Are there signs of leaks? (salt deposits, pressure fluctuations) Temperature->Leaks Yes Sol_Temperature Solution: Use a column oven set to at least 30 °C. Temperature->Sol_Temperature No Sol_Leaks Solution: Check fittings and pump seals. Leaks->Sol_Leaks Yes

Caption: Key Checkpoints for Resolving Gradual Retention Time Drift.

Detailed Solutions:

  • Insufficient Column Equilibration: This is the most common cause. Before starting a run, the column must be fully flushed with the initial mobile phase conditions until the stationary phase surface is in equilibrium. This can take 10-20 column volumes.[14] If equilibration is too short, the retention time will drift as the column "settles" during the first few runs.

  • Mobile Phase Composition Change: If your mobile phase contains a volatile component (like TFA or ammonia) or if one solvent evaporates faster than the other (e.g., methanol from an un-capped bottle), the solvent strength will change over time.[11][15][16] This directly impacts retention.

    • Action: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure solvents are adequately mixed.

  • Temperature Fluctuations: Column temperature has a significant effect on retention. A 1 °C change can alter retention times by 1-2%.[11] If your lab temperature fluctuates throughout the day, so will your retention times.

    • Action: Always use a thermostatted column compartment (column oven). Set it to a stable temperature, for example, 35 °C, to override ambient temperature swings.[8][11]

  • Slow System Leaks: A very small, slow leak between the pump and the injector can cause a gradual loss of flow rate, leading to progressively longer retention times.[15]

    • Action: Check all fittings for any white, crystalline buffer deposits, which are a tell-tale sign of a slow leak.[15] Tighten or replace fittings as needed.

Problem Area 3: Poor Resolution
Q7: I cannot separate 1-Methyl-6,7-diphenyllumazine from a closely eluting impurity. How can I improve the resolution?

A7: Improving resolution (Rs) requires manipulating the three factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[3] Of these, changing selectivity is often the most powerful tool.[3]

Strategies for Improving Resolution

StrategyParameter AffectedHow to ImplementRationale & Expected Outcome
Modify Mobile Phase Strength Retention (k)Decrease the percentage of organic solvent (e.g., from 60% ACN to 55% ACN).This increases the retention time of both peaks, moving them further apart. It is the simplest first step but may not work if the peaks have identical chemistry.[3][17]
Change Organic Modifier Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa).ACN and Methanol have different chemical properties that can alter their interactions with the analyte and stationary phase, potentially changing the elution order or increasing the space between peaks. This is a very powerful way to affect selectivity.[3]
Adjust Mobile Phase pH Selectivity (α)Change the pH of the aqueous mobile phase (e.g., from pH 2.7 to pH 4.5 or pH 7.0 with an appropriate buffer like phosphate or acetate).If the analyte and impurity have different pKa values, changing the pH will alter their ionization states differently, leading to a significant change in their relative retention and thus improving selectivity.[17]
Change Column Chemistry Selectivity (α)Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded column.Different stationary phases offer different interaction mechanisms. A Phenyl-Hexyl column can provide unique π-π interactions with the aromatic rings of the lumazine, altering selectivity compared to the purely hydrophobic interactions of a C18 phase.[8]
Increase Column Efficiency Efficiency (N)Use a longer column (e.g., 150 mm instead of 100 mm) or a column with smaller particles (e.g., 1.8 µm instead of 3 µm).Higher efficiency results in narrower (sharper) peaks. Narrower peaks are easier to resolve from one another, even if their retention times are very close. Note that this will increase backpressure.[3][8][18]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization

This protocol is designed to systematically evaluate the effect of pH on the retention and peak shape of 1-Methyl-6,7-diphenyllumazine.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Solvent A).

    • A1 (Low pH): 0.1% Formic Acid in Water (pH ≈ 2.7)

    • A2 (Mid pH): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • A3 (Neutral pH): 10 mM Ammonium Phosphate in Water, adjusted to pH 7.0 with Phosphoric Acid.

  • Solvent B: Keep Solvent B consistent (e.g., 100% Acetonitrile).

  • Equilibrate System: Install your C18 column. Purge the system thoroughly and equilibrate the column with a 50:50 mix of A1:B for at least 20 column volumes.

  • Inject Standard: Inject your 1-Methyl-6,7-diphenyllumazine standard and record the chromatogram using your initial gradient method.

  • Repeat for Other pHs:

    • Thoroughly flush the system and column with 50/50 Water/ACN to remove the previous buffer.

    • Equilibrate the column with a 50:50 mix of A2:B for at least 20 column volumes.

    • Inject the standard and record the chromatogram.

    • Repeat the flushing and equilibration steps for mobile phase A3.

  • Analyze Results: Compare the retention time, peak asymmetry (tailing factor), and resolution from any impurities across the three pH conditions. Choose the pH that provides the best balance of retention and peak shape.

Section 4: References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.

  • Advanced Materials Technology. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.

  • Dolan, J. W. (n.d.). Troubleshooting Basics, Part III: Retention Problems. LCGC International.

  • Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.

  • ResearchGate. (n.d.). Photochemical and photophysical properties of lumazine in aqueous solutions.

  • Martínez-Orts, A. M., et al. (2014, January 8). Evaluation of liquid chromatographic behavior of lumazinic derivatives, from α-dicarbonyl compounds, in different C18 columns: application to wine samples using a fused-core column and fluorescence detection. Journal of Agricultural and Food Chemistry, 62(1), 97-106.

  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.

  • Healy, P. C., et al. (2019, July 18). Naturally Occurring Lumazines. Journal of Natural Products, 82(7), 2036-2048.

  • ResearchGate. (n.d.). Naturally Occurring Lumazines.

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

  • Synchem. (n.d.). 1-Methyl-6,7-diphenyllumazine.

  • Peterson, L. W., et al. (n.d.). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. PMC.

  • Chhanikar, P. T., et al. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Pharmaceutical Research International.

  • National Science Foundation. (n.d.). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies.

  • Journal of Food and Drug Analysis. (n.d.). High Performance Liquid Chromatographic Determination of Cyromazine and Its Derivative Melamine in Poultry Meats and Eggs.

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

  • PubMed. (n.d.). (Trifluoromethyl)lumazine derivatives as 19F NMR probes for lumazine protein.

  • Crystals. (n.d.). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties.

  • PubChem. (n.d.). 1-Methylxanthine.

  • ResearchGate. (n.d.). Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in complex with N-terminal domain of lumazine protein (NLumP 118).

  • MDPI. (2021, February 27). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes.

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

  • PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Sources

Troubleshooting

Addressing background auto-fluorescence in 1-Methyl-6,7-diphenyllumazine assays

A Senior Application Scientist's Guide to Overcoming Background Auto-fluorescence Welcome to the technical support resource for assays involving 1-Methyl-6,7-diphenyllumazine. As a Senior Application Scientist, I've freq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Background Auto-fluorescence

Welcome to the technical support resource for assays involving 1-Methyl-6,7-diphenyllumazine. As a Senior Application Scientist, I've frequently collaborated with researchers to resolve one of the most common hurdles in fluorescence-based experiments: high background signal from auto-fluorescence. This guide is designed to provide you with not just steps, but the underlying rationale to diagnose and solve these issues, ensuring the integrity and sensitivity of your data.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when encountering unexpected background fluorescence.

Q1: What is 1-Methyl-6,7-diphenyllumazine and what are its general spectral properties?

1-Methyl-6,7-diphenyllumazine is a heterocyclic aromatic compound belonging to the pteridine family. Lumazine and its derivatives are known for their fluorescent properties.[1] While the exact spectral properties can be solvent-dependent, lumazines typically exhibit excitation maxima in the violet to near-UV range and emit fluorescence in the blue-to-green region of the visible spectrum (approx. 430-450 nm).[2] This spectral profile is critical to understand because it directly overlaps with many common sources of biological and environmental auto-fluorescence.

Q2: What is auto-fluorescence and why is it a problem in my assay?

Auto-fluorescence is the natural tendency of certain biological molecules or synthetic materials to absorb light and re-emit it at a longer wavelength, a process that occurs independently of any specific fluorescent probe you've added.[2][3] It becomes a significant problem when this inherent background "glow" is high enough to obscure the specific signal from your target fluorophore (1-Methyl-6,7-diphenyllumazine). This elevates the noise floor of your experiment, reduces the signal-to-background ratio, and can ultimately mask real biological effects or lead to false-positive results.[2][4]

Q3: What are the most common sources of auto-fluorescence that could interfere with my lumazine assay?

Given that 1-Methyl-6,7-diphenyllumazine emits in the blue-green spectrum, the primary sources of interference are molecules with similar spectral properties. These can be broadly categorized:

  • Biological Sources: Many endogenous cellular components fluoresce in this region. The most prevalent are the metabolic coenzymes NADH and flavins (like FAD and riboflavin), which are abundant in metabolically active cells.[3] Other sources include collagen, elastin, and the "aging pigment" lipofuscin.[3]

  • Media and Reagents: Standard cell culture media are a major source of background. Phenol red, a common pH indicator, is fluorescent. Furthermore, undefined components in Fetal Bovine Serum (FBS), such as vitamins (riboflavin) and aromatic amino acids, contribute significantly to background noise.[5]

  • Consumables: The microplates themselves can be a source of fluorescence. Standard polystyrene plates, especially those not specifically designed for fluorescence assays, can have high intrinsic fluorescence.[6]

  • Test Compounds: In drug discovery screens, the small molecules being tested can themselves be fluorescent, creating direct signal interference.

Q4: How can I perform a basic control experiment to confirm the source of auto-fluorescence?

A systematic approach using proper controls is the most effective way to diagnose the issue. This is a self-validating check to pinpoint the problematic component.

  • Media & Plate Control: Add only your assay buffer or cell culture medium (without cells or your lumazine probe) to a well. Read the fluorescence. This will tell you the background contribution from the plate and the medium combined.

  • Unstained Cell Control: Plate your cells in the assay medium but do not add the 1-Methyl-6,7-diphenyllumazine probe. This measures the endogenous auto-fluorescence of your biological sample.[4]

  • Compound Control (for screening): If you are testing compounds, add each compound to a well with assay buffer (no cells, no probe). This will identify any auto-fluorescent compounds in your library.[7]

By comparing the signals from these control wells to your fully constituted assay wells, you can quantitatively determine the primary source of the high background.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step solutions to specific problems you may encounter.

Guide 1: Issue - My blank wells (no cells/probe) have unacceptably high fluorescence.

This scenario points to your assay consumables or buffer as the primary culprit. The cause is often related to the choice of microplate or fluorescent contaminants in your media/buffer.

A Start: High Background in Blank Wells B Prepare 3 Test Wells: 1. Assay Buffer in Current Plate 2. Assay Buffer in Black Plate 3. Ultrapure Water in Black Plate A->B C Read Fluorescence of all wells B->C D Is Well 1 >> Well 2? C->D E Conclusion: Current microplate is auto-fluorescent. D->E Yes F Is Well 2 > Well 3? D->F No I Action: Switch to black-walled, clear-bottom microplates designed for fluorescence assays. E->I G Conclusion: Assay buffer or media contains fluorescent contaminants. F->G Yes H Conclusion: Background is low. Issue is likely biological or instrumental. F->H No J Action: 1. Prepare fresh buffer with high-purity water. 2. Switch to phenol red-free medium. 3. Test different lots of serum (if used). G->J

Caption: Workflow to diagnose abiotic sources of auto-fluorescence.

  • Obtain Materials: Procure a high-quality, black-walled, clear-bottom microplate. Use ultrapure water (e.g., Milli-Q or equivalent) as a negative control.

  • Plate Setup:

    • Wells A1-A3: Pipette your standard assay buffer/medium into your current (suspect) microplate.

    • Wells B1-B3: Pipette the same assay buffer/medium into the new black-walled plate.

    • Wells C1-C3: Pipette ultrapure water into the new black-walled plate.

  • Measurement: Read the plate using the same instrument settings as your main experiment.

  • Analysis:

    • If Signal(A) >> Signal(B), your original plate is a major source of auto-fluorescence. The dense black walls prevent light scatter and bleed-through between wells, which is why they are the standard for fluorescence assays.[5][6]

    • If Signal(B) > Signal(C), your assay buffer or medium is fluorescent. The likely culprits are phenol red, serum components, or contaminants in lower-purity water or salts.[5]

ComponentStandard Choice (High Background Risk)Recommended Alternative (Low Background)Causality / Rationale
Microplate Clear or white polystyreneBlack-walled, clear-bottom, non-treated polystyreneBlack walls minimize well-to-well crosstalk and light scatter.[5][6]
Cell Medium DMEM/RPMI with Phenol RedPhenol Red-Free DMEM/RPMI or specialized imaging media (e.g., FluoroBrite™)Phenol red has broad absorbance and fluoresces in the green spectrum, directly interfering with the lumazine signal.[5]
Serum Standard Fetal Bovine Serum (FBS)Dialyzed or charcoal-stripped FBS; reduced serum concentrationDialysis/stripping removes small molecules like riboflavin and other fluorescent compounds. Reducing serum content proportionally reduces background.
Buffer/Water Standard lab-grade waterUltrapure (18.2 MΩ·cm) waterRemoves trace organic and ionic contaminants that can be fluorescent.
Guide 2: Issue - My cell-containing wells show high background compared to blank wells.

This strongly implies that the source of auto-fluorescence is endogenous to the cells themselves. For lumazine assays, the primary culprits are NADH and riboflavin due to their high intracellular concentrations and spectral overlap.

MoleculeApprox. Excitation Max (nm)Approx. Emission Max (nm)Overlap with 1-Methyl-6,7-diphenyllumazine?
1-Methyl-6,7-diphenyllumazine ~350-400 ~430-450 Reference Fluorophore
NADH (reduced form)~340~460High
Riboflavin / FAD~370, ~450~525Moderate to High
Collagen / Elastin~340~400-450High
LipofuscinBroad (340-450)Broad (450-650)High

Data compiled from various sources.[3]

  • Media Replacement (Pre-Read): This is the simplest and most effective first step.

    • Gently aspirate the complete culture medium from your wells just before the assay read.

    • Wash the cell monolayer once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Replace the volume with an optically clear, serum-free buffer (e.g., PBS with calcium and magnesium, or Hank's Balanced Salt Solution).

    • Causality: This removes the large contribution of fluorescence from the media (phenol red, FBS), allowing you to measure only the fluorescence from the cells and your probe.[5]

  • Chemical Quenching (For Fixed Cells): If your protocol involves cell fixation, certain reagents can be used to quench auto-fluorescence. Note: This should be validated as it can potentially affect the target signal.

    • After fixation (e.g., with 4% paraformaldehyde), wash the cells with PBS.

    • Incubate the cells with a freshly prepared solution of 0.1% Sodium Borohydride (NaBH₄) in PBS for 15-20 minutes at room temperature.

    • Wash thoroughly (3x) with PBS.

    • Causality: Aldehyde fixatives can react with cellular amines to create fluorescent Schiff bases.[4] Sodium borohydride is a reducing agent that converts these fluorescent aldehyde groups into non-fluorescent alcohol groups.[4]

  • Instrumental Adjustment:

    • If your plate reader allows, use a bottom-read setting for adherent cells.

    • Causality: A bottom-read configuration excites and detects fluorescence from the cell monolayer at the bottom of the well, minimizing the light path through the overlying (and potentially fluorescent) medium.[5]

Guide 3: Issue - My screening compounds are causing signal interference.

In high-throughput screening (HTS), it's common for some library compounds to be intrinsically fluorescent, leading to false positives.

Caption: Decision workflow for managing auto-fluorescent library compounds.

  • Plate Layout: Prepare a 384-well or 96-well plate identical to your primary assay plate.

  • Dispense Compounds: Add each library compound at its final assay concentration into separate wells containing only the assay buffer (no cells, no 1-Methyl-6,7-diphenyllumazine).

  • Read Plate: Measure the fluorescence using the exact same instrument settings (excitation/emission wavelengths, gain) as your primary assay.

  • Data Analysis & Flagging:

    • Calculate the mean and standard deviation (SD) of your negative control wells (buffer only).

    • Any compound whose signal is greater than the mean of the negative controls + 3x SD should be flagged as an "auto-fluorescent compound."

    • For these flagged compounds, the signal measured in this pre-screen can be subtracted from the signal in the primary assay well. However, be aware that this assumes the compound's fluorescence is not altered by the cellular environment (quenching or enhancement), which is a significant caveat.

Part 4: References

  • Photochemical and photophysical properties of lumazine in aqueous solutions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2851-2859. Retrieved March 25, 2026, from [Link]

  • Comparison of the fluorescence emission spectra of lumazine (2)... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Lee, J., & Visser, A. J. (1992). Fluorescence study of the ligand stereospecificity for binding to lumazine protein. Biochemistry, 31(49), 12303-12311. Retrieved March 25, 2026, from [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025, September 11). Basicmedical Key. Retrieved March 25, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved March 25, 2026, from [Link]

  • (Trifluoromethyl)lumazine derivatives as 19F NMR probes for lumazine protein. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • He, L., et al. (2012). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Long-term storage stability of 1-Methyl-6,7-diphenyllumazine in DMSO

Welcome to the Technical Support Center for the handling and long-term storage of 1-Methyl-6,7-diphenyllumazine . As a highly conjugated heterocyclic lumazine derivative, 1-Methyl-6,7-diphenyllumazine is widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 1-Methyl-6,7-diphenyllumazine .

As a highly conjugated heterocyclic lumazine derivative, 1-Methyl-6,7-diphenyllumazine is widely utilized in organic electronics, pharmaceutical research, and as a fluorescent probe. While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its excellent solubilizing properties for lipophilic phenyl rings, it introduces significant long-term storage challenges. DMSO is notoriously hygroscopic, and improper storage can lead to water ingress, solvatochromic shifts, and irreversible precipitation.

This guide is engineered to provide drug development professionals and researchers with mechanistically grounded protocols, self-validating workflows, and troubleshooting strategies to ensure absolute compound integrity.

I. Mechanistic Overview of Stability & Degradation

The stability of 1-Methyl-6,7-diphenyllumazine in DMSO is not merely a function of temperature, but of solvent structural integrity. When atmospheric moisture enters a DMSO stock solution, it fundamentally alters the "local bulk" solvent structure. Water and DMSO form specific hydrogen-bonded complexes (e.g., DMSO·2H₂O dimers and water-DMSO trimers). For lumazine derivatives, these local structural changes aggressively quench fluorescence and shift absorption maxima [1], ultimately leading to compound aggregation and precipitation.

To visualize this causality, the diagram below maps the optimal storage workflow against the primary degradation pathway caused by moisture and improper handling.

G A 1-Methyl-6,7-diphenyllumazine (Dry Powder) B Anhydrous DMSO (Inert Atmosphere) A->B Dissolve C Aliquot Formulation (Single-Use Vials) B->C Prevent Freeze-Thaw D Long-Term Storage (-80°C, Desiccated) C->D Optimal Stability E Moisture Exposure (Hygroscopic Ingress) C->E Improper Seal / Air Exposure F DMSO·2H2O Dimer Formation (Local Bulk Shift) E->F H-Bonding Alteration G Fluorescence Quenching & Precipitation F->G Solvatochromic Shift

Workflow for 1-Methyl-6,7-diphenyllumazine DMSO storage and degradation pathways.

Quantitative Stability Data

Leaving DMSO stock solutions at room temperature accelerates chemical degradation and moisture absorption. A comprehensive study on compound libraries stored in DMSO under ambient conditions demonstrated a severe drop in compound viability over a 12-month period [2].

Table 1: Probability of Intact Heterocyclic Compounds in DMSO over Time

Storage ConditionTime ElapsedIntact Compound Probability (%)Mechanistic Consequence
Room Temp (25°C)3 Months92%Minor oxidation / early water ingress
Room Temp (25°C)6 Months83%Measurable degradation and spectral shifting
Room Temp (25°C)12 Months52%Severe structural loss / precipitation
-80°C (Anhydrous) 12+ Months >95% Kinetic halting of degradation pathways

II. Self-Validating Storage Protocol

To ensure experimental reproducibility, do not rely on assumption. Every stock solution must be a self-validating system where the baseline state is recorded and verified upon thawing.

Step 1: Desiccation and Equilibration Causality: Opening a cold vial of solid 1-Methyl-6,7-diphenyllumazine immediately condenses atmospheric moisture onto the powder.

  • Action: Allow the sealed vial of solid compound to equilibrate to room temperature in a desiccator for at least 60 minutes prior to opening.

Step 2: Solvent Preparation Causality: Standard laboratory DMSO absorbs water rapidly from the air.

  • Action: Use only commercially sealed, anhydrous DMSO (≥99.9% purity). Purge the DMSO bottle with an inert gas (Argon or Nitrogen) immediately after drawing the required volume.

Step 3: Dissolution and Baseline Validation (Critical Step)

  • Action: Dissolve the compound to your target concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Validation: Take a 10 µL aliquot, dilute in fresh DMSO, and run a baseline UV-Vis absorbance or fluorescence emission scan. Lumazine derivatives exhibit distinct solvatochromic peaks [3]. Save this spectrum; it is your baseline proof of integrity.

Step 4: Aliquoting and Cryopreservation Causality: DMSO supercools and remelts slowly. Repeated freeze-thaw cycles cause "freeze-concentration," where the compound is excluded from the freezing solvent matrix, forming dense micro-precipitates that are highly resistant to redissolving [4].

  • Action: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in low-bind polypropylene or amber glass vials. Flash-freeze in liquid nitrogen (optional but recommended to prevent freeze-concentration) and transfer to a -80°C freezer.

Step 5: Thawing and Post-Storage Validation

  • Action: Thaw a single aliquot rapidly by warming it in a 37°C water bath for 1–2 minutes. Vortex immediately.

  • Validation: Run a quick UV-Vis/fluorescence check against your baseline. A drop in emission intensity or a shift in the absorption maximum indicates water contamination.

III. Troubleshooting & FAQs

Q1: My stored 1-Methyl-6,7-diphenyllumazine solution has lost its fluorescence intensity, but I don't see any precipitate. What happened? A1: This is the hallmark of water ingress. DMSO is highly hygroscopic. When water enters the solution, it forms DMSO·2H₂O dimers and water-DMSO trimers. Lumazine derivatives are highly sensitive to these local solvent structures. The altered hydrogen-bonding network acts as a non-radiative decay pathway, severely quenching the fluorescence of the lumazine core [3]. Solution: Discard the aliquot. For future stocks, ensure vials are tightly sealed and stored in secondary containers with desiccant.

Q2: I see a crystalline precipitate at the bottom of the tube after thawing. Can I just vortex it? A2: Vortexing alone is rarely sufficient. Because DMSO supercools, the slow freezing process pushes the 1-Methyl-6,7-diphenyllumazine out of the solvent lattice, creating localized areas of extreme concentration that crash out of solution. Solution: Gently warm the aliquot in a 37°C water bath for 5 minutes, followed by vigorous vortexing or mild sonication. If the solution does not return to complete optical clarity, the compound may have permanently aggregated or degraded. Do not use a partially precipitated stock, as your effective molarity will be entirely unknown.

Q3: Is it acceptable to store my working stock at -20°C instead of -80°C to save space? A3: It is strongly discouraged for long-term storage. While -20°C slows degradation, standard -20°C freezers are often "frost-free" and undergo auto-defrost cycles. These temperature fluctuations cause micro-thawing and refreezing of the DMSO, accelerating the freeze-concentration effect and promoting precipitation. Always store master aliquots at -80°C [2].

Q4: Can I use cellulose acetate filters to sterilize my DMSO stock solution? A4: No. DMSO is a powerful organic solvent that is incompatible with cellulose acetate and will dissolve the membrane, contaminating your stock with polymers. If sterile filtration is required, you must use a Teflon (PTFE) or Nylon membrane[4].

IV. References

  • "Spectroscopic behavior differences between lumazine and alloxazine in the DMSO-water mixture", National Library of Medicine (NIH). Available at:[Link]

  • "The effect of room-temperature storage on the stability of compounds in DMSO", Yufeng GP. Available at: [Link]

  • "Lumazine Derivative Shows Promise for Non-Invasive Dimethyl Sulfoxide Detection", Spectroscopy Online. Available at:[Link]

Troubleshooting

Minimizing solvent effects on 1-Methyl-6,7-diphenyllumazine emission spectra

A Guide to Minimizing Solvent Effects on Emission Spectra Welcome to the technical support center for researchers working with 1-Methyl-6,7-diphenyllumazine. This guide is designed to provide you, as a fellow scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Solvent Effects on Emission Spectra

Welcome to the technical support center for researchers working with 1-Methyl-6,7-diphenyllumazine. This guide is designed to provide you, as a fellow scientist, with practical, in-depth solutions for managing and minimizing the influence of solvents on your fluorescence measurements. As Senior Application Scientists, we understand that achieving reproducible and accurate spectral data is paramount. This resource combines fundamental principles with field-proven troubleshooting protocols to help you navigate the complexities of fluorophore-solvent interactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underlying the interaction between 1-Methyl-6,7-diphenyllumazine and its solvent environment.

Q1: What are "solvent effects" and why are they significant for this lumazine derivative?

Solvent effects refer to the changes in a molecule's absorption and fluorescence properties—such as emission wavelength, intensity, and spectral shape—caused by its interaction with the surrounding solvent molecules.[1][2][3] These effects are particularly pronounced for fluorophores like lumazine derivatives, which can have a different dipole moment in the excited state compared to the ground state.

When 1-Methyl-6,7-diphenyllumazine absorbs a photon and transitions to an excited state, its electron distribution can change, making it more polar. In polar solvents, the surrounding solvent molecules will reorient themselves to stabilize this more polar excited state.[2][4] This stabilization lowers the energy of the excited state before fluorescence emission occurs, resulting in a red shift (a shift to a longer wavelength) in the emission spectrum.[2][5] This phenomenon, known as solvatochromism , means that simply changing the solvent can dramatically alter your results. Minimizing these effects is crucial for obtaining data that reflects the intrinsic properties of the molecule rather than its environment.

Q2: What is the Stokes shift, and how do solvents influence it?

The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption spectrum and the maximum of the emission spectrum.[1] This shift occurs because the fluorophore loses some energy in the excited state before it emits a photon, primarily through vibrational relaxation and solvent reorganization.[2]

Solvents, especially polar ones, play a major role in determining the magnitude of the Stokes shift.[1][2] The process unfolds as follows:

  • Excitation (femtoseconds): The molecule absorbs light, reaching an excited state. The surrounding solvent cage is still oriented as it was for the ground state (the Franck-Condon principle).

  • Solvent Relaxation (picoseconds): If the excited state is more polar than the ground state, the polar solvent molecules reorient around it, lowering the excited state's energy.[2]

  • Emission (nanoseconds): The fluorophore emits a photon from this new, lower-energy relaxed state.

Because the energy of the emitted photon is lower, its wavelength is longer. Therefore, highly polar solvents typically lead to a larger Stokes shift for polar fluorophores.[1][2]

Q3: Besides spectral shifts, what other solvent-induced problems can occur?

Solvents can cause more than just shifts in emission maxima. A major issue is fluorescence quenching , which is any process that decreases the fluorescence intensity of a sample.[6] Solvents can cause quenching through several mechanisms:

  • Specific Chemical Interactions: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the lumazine, providing a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[4][7]

  • Presence of Quenchers: Solvents may contain dissolved impurities or molecular oxygen that can quench fluorescence through collisions.

  • Intersystem Crossing: Certain solvents can promote intersystem crossing, where the molecule transitions from the excited singlet state to a non-fluorescent triplet state.[1]

These effects can lead to inconsistent quantum yields and make it difficult to compare results across different experimental setups.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying and solving common issues related to solvent effects in your experiments with 1-Methyl-6,7-diphenyllumazine.

Issue 1: Inconsistent Emission Maxima (λₑₘ) and Poor Reproducibility

You observe that the peak of your emission spectrum shifts between experiments, even when you believe you are using the same solvent.

Root Cause Analysis:

This issue is almost always due to subtle variations in solvent polarity. The high sensitivity of the lumazine's excited state dipole to its environment means that even small changes can cause noticeable spectral shifts.[2][3]

  • Solvent Purity: Technical-grade solvents may contain polar impurities (like water) that significantly alter the overall polarity.

  • Solvent Mixtures: If using a mixed solvent system, minor inaccuracies in the mixing ratio will lead to different polarities and, consequently, shifted spectra.

  • Solvent Degradation: Some solvents can degrade over time or upon exposure to light, forming polar byproducts.

Troubleshooting Workflow

start Problem: Inconsistent λₑₘ q1 Are you using spectroscopy-grade solvents? start->q1 a1_no Action: Switch to high-purity, spectroscopy-grade solvents. Re-run experiment. q1->a1_no No a1_yes Yes q1->a1_yes end Resolution: Consistent λₑₘ achieved. a1_no->end q2 Is the solvent hygroscopic (e.g., ACN, DMSO)? a1_yes->q2 a2_yes Action: Use a freshly opened bottle or a properly dried solvent. Store over molecular sieves. q2->a2_yes Yes a2_no No q2->a2_no a2_yes->end q3 Are you running a solvent blank? a2_no->q3 a3_no Action: Always run a blank spectrum of the solvent alone to check for fluorescent impurities. q3->a3_no No a3_yes Yes q3->a3_yes If blank is clean, check instrument calibration. a3_no->end a3_yes->end If blank is clean, check instrument calibration.

Caption: Troubleshooting workflow for inconsistent emission maxima.

Protocol 1: Standardized Sample Preparation to Minimize Polarity Variations

  • Solvent Selection: Choose a non-polar, aprotic solvent whenever possible to establish a baseline. Cyclohexane or toluene are excellent starting points. For solubility reasons, if a more polar solvent is needed, select a spectroscopy-grade aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Purity Verification: Always use solvents from a freshly opened bottle, rated for spectroscopy (e.g., "Spectranalyzed" or "HPLC-grade").[8] Check the manufacturer's certificate of analysis for water content.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 1-Methyl-6,7-diphenyllumazine in your chosen solvent.

  • Working Solution: Prepare your final working solution by diluting the stock. The final absorbance at the excitation wavelength should be below 0.1 to prevent inner filter effects.[8]

  • Cuvette Handling: Use high-quality quartz cuvettes. Clean them thoroughly and rinse with the same batch of solvent you are using for the measurement.

  • Run a Blank: Before measuring your sample, acquire an emission spectrum of the solvent-filled cuvette alone using the same instrument settings. This will reveal any fluorescent impurities.[8]

Issue 2: Low Fluorescence Intensity (Quenching)

Your signal is weak, or the quantum yield is significantly lower than expected.

Root Cause Analysis:

This points to fluorescence quenching, where excited molecules are deactivated through non-radiative pathways.

  • Protic Solvents: As mentioned, solvents with acidic protons (alcohols, water) can form hydrogen bonds, which is a very common quenching mechanism.[4][7]

  • Dissolved Oxygen: Molecular oxygen is a notorious collisional quencher of fluorescence.

  • Heavy Atoms: Solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) can increase intersystem crossing, reducing fluorescence.

Data Summary: Impact of Solvent Type on Fluorescence

Solvent TypeDominant InteractionExpected Effect on Emission MaximaExpected Effect on Intensity
Non-polar, Aprotic (e.g., Hexane)van der Waals forcesBlue-shifted (shorter λ)High
Polar, Aprotic (e.g., Acetone)Dipole-dipole interactionsRed-shifted (longer λ)Moderate to High
Polar, Protic (e.g., Ethanol)Hydrogen bondingStrong red-shiftLow (potential quenching)

Protocol 2: Minimizing Fluorescence Quenching

  • Solvent Choice: If possible, avoid protic solvents. If solubility is an issue, use a polar aprotic solvent like acetonitrile or DMF.

  • Deoxygenation: To remove dissolved oxygen, gently bubble an inert gas (high-purity nitrogen or argon) through your sample in the cuvette for 5-10 minutes before measurement. Seal the cuvette immediately. This is critical for quantitative studies.

  • Impurity Check: Ensure your lumazine sample is of high purity. Impurities from the synthesis can act as quenchers. Purification by recrystallization or chromatography may be necessary.[8]

Issue 3: Broad or Asymmetric Emission Peaks

The emission spectrum is broad and lacks a well-defined shape, making it difficult to determine the true emission maximum.

Root Cause Analysis:

Peak broadening can be complex and may indicate multiple overlapping emission events.

  • Multiple Tautomers: Lumazine and its derivatives can exist in different tautomeric forms (e.g., lactam-lactim).[9] Different solvents can stabilize different tautomers, each with its own emission spectrum. An equilibrium between these forms in solution will result in a broadened, composite spectrum.

  • Inhomogeneous Broadening: In highly polar or viscous solvents, the population of solvent molecules around each fluorophore may not be identical. This creates a range of microenvironments, and the resulting spectrum is a sum of many slightly different emission peaks.

Conceptual Diagram: Solvent Polarity and Energy Levels

cluster_0 Non-polar Solvent cluster_1 Polar Solvent S0_np S₀ S1_np S₁ S0_np->S1_np Absorption S1_np->S0_np Emission S0_p S₀ S1_p_unc S₁ (Unrelaxed) S0_p->S1_p_unc Absorption S1_p_rel S₁ (Relaxed) S1_p_unc->S1_p_rel Solvent Relaxation S1_p_rel->S0_p Emission

Caption: Effect of solvent polarity on fluorophore energy levels.

Strategies for Peak Sharpening

  • Control pH: The tautomeric equilibrium of lumazines can be pH-dependent.[10] Buffering your solution may help favor a single species, resulting in a sharper spectrum. Note that buffer salts can also affect fluorescence, so their concentration should be kept low and consistent.

  • Lower Temperature: In some cases, cooling the sample can reduce the rate and extent of solvent relaxation, leading to a narrower peak. However, be aware that temperature also affects solvent viscosity and fluorescence intensity.[8]

  • Excitation Wavelength Dependence: Check if the shape of the emission spectrum changes when you change the excitation wavelength. If it does, it's a strong indicator that more than one species (e.g., tautomers, aggregates, or impurities) is present.[9]

By systematically applying these troubleshooting guides and protocols, you can gain greater control over your experiments, ensuring that your data is both reliable and insightful.

References
  • Nowak, W. P., Błaszczak, B., and Golec, B. (2018). Photochemical and photophysical properties of lumazine in aqueous solutions. ResearchGate. [Link]

  • Virtual Labs (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

  • Gautam, S., and Fessenden, R. W. (2007). Comparison of the fluorescence emission spectra of lumazine (2) obtained with Aex 275 nm (--) and Aex 354 nm (------) in ethanol. ResearchGate. [Link]

  • Evident Scientific (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Zhang, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PMC. [Link]

  • Mataga, N., Kaifu, Y., and Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan.
  • MDPI (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. [Link]

  • Anal. Bioanal. Chem. Res. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research.
  • Tarekegn Gemeda, F. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • Suppan, P. (1990). Solvent effects on the positions of absorption and fluorescence maxima. ResearchGate. [Link]

  • ACS Publications (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A. [Link]

  • Lirias (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Lirias. [Link]

  • MDPI (2019). Synthesis, Photophysics, and Solvatochromic Studies of an Aggregated-Induced-Emission Luminogen Useful in Bioimaging. MDPI. [Link]

  • Valentić, N., et al. (2019). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Journal of Medicinal and Chemical Sciences (2023). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences. [Link]

  • University of Potsdam (n.d.). Fluorescence Quenching. University of Potsdam. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Photophysics: 1-Methyl-6,7-diphenyllumazine vs. 6,7-Dimethyl-8-ribityllumazine

As a Senior Application Scientist, selecting the appropriate lumazine (pteridine-2,4(1H,3H)-dione) derivative for fluorescence assays, biosensor development, or organic electronics requires a rigorous understanding of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate lumazine (pteridine-2,4(1H,3H)-dione) derivative for fluorescence assays, biosensor development, or organic electronics requires a rigorous understanding of their photophysical behavior. While all lumazines share a highly fluorescent heterocyclic core, their specific spectral properties are heavily dictated by their substituents.

This guide objectively compares a natural biological fluorophore, 6,7-dimethyl-8-ribityllumazine (DMRL) , against a synthetic hydrophobic analog, 1-methyl-6,7-diphenyllumazine . By examining the causality behind their structural differences, we can establish self-validating experimental workflows for their application in the laboratory.

Mechanistic Photophysics & Structural Causality

The fundamental differences in the fluorescence profiles of these two compounds stem from their distinct side-chain substitutions, which govern their solubility, dipole moments, and intermolecular interactions.

  • 6,7-Dimethyl-8-ribityllumazine (DMRL): DMRL is the natural antenna chromophore found in the lumazine protein (LumP) of bioluminescent marine bacteria like Photobacterium[1]. It features a hydrophilic ribityl chain at the N-8 position and methyl groups at C-6 and C-7. The ribityl chain forces a specific binding conformation within the protein pocket, while the chromophore remains partially exposed to the solvent. When bound to LumP, DMRL acts as a highly efficient acceptor in a resonance energy transfer (RET) system, receiving energy from an excited flavin intermediate on the luciferase enzyme[2]. This interaction dramatically increases its fluorescence quantum yield ( ) from ~0.30 (free in solution) to 0.59 (protein-bound) and blue-shifts its emission maximum from 487 nm to 475 nm[3][4].

  • 1-Methyl-6,7-diphenyllumazine: This is a synthetic derivative lacking the N-8 ribityl group, featuring a methyl at N-1 and bulky, electron-rich phenyl rings at C-6 and C-7[5]. The phenyl groups extend the -conjugation system but introduce steric hindrance, which can affect the planarity of the excited state. Because it lacks the robust hydrogen-bonding donors of a ribityl chain, it is highly hydrophobic and soluble primarily in organic solvents[6]. Consequently, its fluorescence is heavily governed by dipole-dipole interactions with the solvent (solvatochromism), making it an excellent candidate for organic electronics and lipid-membrane probing rather than aqueous biological assays.

Quantitative Fluorescence Comparison
Property6,7-Dimethyl-8-ribityllumazine (DMRL)1-Methyl-6,7-diphenyllumazine
Primary Application Biosensors, FRET/BRET assays, Riboflavin biosynthesisOrganic electronics, Hydrophobic fluorescent probes
Solubility Aqueous buffers, Methanol (Hydrophilic)DMSO, Dichloromethane, Toluene (Hydrophobic)
Excitation Max ( ) 408 nm (Free) / ~417 nm (Protein-bound)~340 - 370 nm (Solvent dependent)
Emission Max ( ) 487 nm (Free) / 475 nm (Protein-bound)~450 - 480 nm (Solvent dependent)
Quantum Yield ( ) ~0.30 (Free) / 0.59 (Protein-bound)Variable (Quenched in polar protic solvents)
Key Interactions Hydrogen bonding, Resonance Energy TransferHydrophobic effect, stacking

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal control to rule out artifacts such as inner-filter effects or aggregation-induced quenching.

Protocol 1: Spectroscopic Profiling and Solvatochromic Shift Analysis

Causality: DMRL's excited state is stabilized by hydrogen bonding, whereas 1-methyl-6,7-diphenyllumazine relies on dipole relaxation. Testing across a solvent polarity gradient validates the dipole moment change upon excitation.

  • Sample Preparation: Prepare 1 mM stock solutions. Use anhydrous DMSO for 1-methyl-6,7-diphenyllumazine and 50 mM Formic Acid or Tris-HCl (pH 7.0) for DMRL[3].

  • Dilution & Inner-Filter Control (Critical Step): Dilute stocks into a panel of solvents (e.g., Water, Methanol, Dichloromethane) to a final optical density (OD) strictly < 0.05 at the excitation wavelength.

    • Why? An OD > 0.05 causes self-absorption (the inner-filter effect), which artificially red-shifts the emission spectrum and invalidates quantum yield calculations.

  • Excitation/Emission Scanning:

    • For DMRL: Excite at 408 nm. Record emission from 420 to 600 nm[3].

    • For 1-Methyl-6,7-diphenyllumazine: Excite at 360 nm. Record emission from 380 to 600 nm.

  • Self-Validation: Calculate the Stokes shift in wavenumbers ( ) and plot it against the Lippert-Mataga solvent polarity parameter. A linear fit confirms that the emission shifts are purely photophysical (dipole relaxation) and not due to molecular aggregation.

G Prep Sample Dilution (OD < 0.05) UVVis UV-Vis Spectroscopy (Determine Excitation) Prep->UVVis Avoid Inner-Filter Effect Fluor Fluorescence Emission (Scan & QY Calc) UVVis->Fluor Set Excitation Maxima Valid Self-Validation (Lippert-Mataga Plot) Fluor->Valid Confirm Monomer State

Self-validating experimental workflow for lumazine fluorescence characterization.

Protocol 2: Protein-Ligand Binding & FRET Validation (For DMRL)

Causality: When DMRL binds to the N-terminal domain of LumP, its rotational freedom is restricted, and its local environment becomes more hydrophobic, increasing its quantum yield[1][7].

  • Apo-Protein Preparation: Purify recombinant N-terminal LumP (apo-form)[7].

  • Titration: To a 27 solution of apo-LumP, titrate DMRL from 0 to 50 [7].

  • Anisotropy Decay (Validation): Measure steady-state fluorescence polarization. Free DMRL rotates rapidly (decaying to zero in < 1 ns). Bound DMRL adopts the rotational correlation time of the entire protein complex, exhibiting high anisotropy[1].

  • FRET Confirmation: Excite the luciferase transient intermediate. A rapid decay of donor anisotropy (< 5 ns) coupled with DMRL emission at 475 nm validates successful energy transfer[2].

G Luciferase Luciferase Reaction (Excited Flavin) DMRL 6,7-dimethyl-8-ribityllumazine (LumP Bound) Luciferase->DMRL Resonance Energy Transfer (RET) Emission Fluorescence Emission (475 nm, QY=0.59) DMRL->Emission Radiative Decay

Energy transfer pathway from Luciferase to 6,7-dimethyl-8-ribityllumazine in Photobacterium.

Conclusion & Application Matrix

The choice between these two lumazines dictates the boundaries of your experimental design. 6,7-dimethyl-8-ribityllumazine is the definitive choice for aqueous biological systems, riboflavin biosynthesis tracking, and protein-protein interaction assays utilizing FRET/BRET mechanisms. Conversely, 1-methyl-6,7-diphenyllumazine serves as a robust, synthetically tunable building block whose high hydrophobicity and solvatochromic sensitivity make it ideal for materials science, organic electronics, and probing non-polar microenvironments.

References

  • Spectral properties and function of two lumazine proteins from Photobacterium PubMed (Biochemistry)[Link]

  • Biosynthesis of Riboflavin. The Reaction Catalyzed by 6,7-Dimethyl-8-ribityllumazine Synthase Can Proceed without Enzymatic Catalysis under Physiological Conditions ACS Publications[Link]

  • Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis MDPI[Link]

  • Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in complex with N-terminal domain of lumazine protein ResearchGate[Link]

  • 1-Methyl-6,7-diphenyllumazine — Chemical Substance Information NextSDS / LookChem[Link]

  • fluorescent ligand, 6,7-dimethyl-8-ribityllumazine SPIE Digital Library[Link]

Sources

Comparative

Validating the Chemical Purity of 1-Methyl-6,7-diphenyllumazine: A Comparative Guide to qNMR vs. HPLC

As drug development and organic electronics advance, the demand for absolute chemical purity in synthetic building blocks has never been higher. 1-Methyl-6,7-diphenyllumazine (CAS: 19845-24-0) is a highly conjugated luma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and organic electronics advance, the demand for absolute chemical purity in synthetic building blocks has never been higher. 1-Methyl-6,7-diphenyllumazine (CAS: 19845-24-0) is a highly conjugated lumazine derivative widely utilized in pharmaceutical research and organic electronics[1]. Because of its extensive π -conjugation, traditional purity assessments relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be dangerously misleading.

This guide provides an objective, mechanistic comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR serves as the gold-standard primary method for validating the absolute purity of complex heterocyclic compounds[2][3].

Mechanistic Foundations: Why qNMR Outperforms Area Normalization

The core vulnerability of HPLC-UV lies in its reliance on chromophore response factors . In HPLC, purity is typically calculated using peak area normalization[2]. However, this assumes that the analyte and all unknown impurities absorb UV light equally at the chosen wavelength. For a highly conjugated molecule like 1-Methyl-6,7-diphenyllumazine, the UV absorbance is massive. If a synthetic impurity lacks this conjugation (e.g., an aliphatic precursor or degraded byproduct), HPLC will drastically under-report the impurity, yielding a falsely inflated purity value (often >99%)[2].

Conversely, ¹H qNMR is a primary ratio method [2]. The fundamental physics of NMR dictates that the integrated area of a resonance signal is directly and strictly proportional to the molar concentration of the nuclei producing that signal[4][5]. By comparing the integral of the analyte's protons against a universal, certified internal standard (IS), we calculate absolute mass fraction (% w/w) without needing an identical reference standard for the analyte or its impurities[5].

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure a self-validating system, every step of the qNMR workflow must eliminate systematic errors. The following protocol details the absolute quantification of 1-Methyl-6,7-diphenyllumazine.

Phase 1: Causality in Method Planning
  • Internal Standard Selection: We utilize 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the Certified Reference Material (CRM)[6][7].

    • Why? 1-Methyl-6,7-diphenyllumazine presents an N-methyl singlet at ~3.5 ppm and complex aromatic multiplets between 7.2–7.6 ppm. 1,4-BTMSB-d4 provides a massive, sharp 18-proton singlet at exactly 0.0 ppm , guaranteeing zero signal overlap[6][8]. Furthermore, it is non-hygroscopic, ensuring gravimetric integrity[6].

  • Solvent Selection: High-purity DMSO-d6 is selected to ensure complete, homogeneous dissolution of both the polar lumazine core and the internal standard[8][9].

Phase 2: Step-by-Step Execution
  • Gravimetric Preparation: Using an ultra-microbalance (0.001 mg readability), accurately weigh ~10.000 mg of 1-Methyl-6,7-diphenyllumazine and ~5.000 mg of 1,4-BTMSB-d4 directly into a static-free vial[4]. Note: Because qNMR is comparative, any mass weighing error transfers directly into the final purity calculation[10].

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex thoroughly. Perform a visual check to ensure no micro-particulates remain, as inhomogeneities cause line broadening and integration errors[4][8].

  • T1​ Relaxation Optimization (Critical Step): Conduct an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of both the N-methyl protons and the IS protons[10]. Set the inter-pulse delay ( D1​ ) to at least 5×T1​ of the slowest relaxing nucleus. Failing to allow full magnetization recovery is the leading cause of systematic error in qNMR[10].

  • Acquisition & Processing: Acquire 64 scans on a 400 MHz or 600 MHz spectrometer. Apply meticulous manual phase and baseline corrections[4][9]. Integrate the peaks, extending the integration window to 64 times the full width at half height (FWHH) to capture >99% of the Lorentzian signal tails[4].

Phase 3: Absolute Purity Calculation

Purity ( Px​ ) is calculated using the fundamental mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = certified purity of the CRM).

Data Presentation: qNMR vs. HPLC Comparison

To demonstrate the orthogonal value of these techniques, a single batch of 1-Methyl-6,7-diphenyllumazine was analyzed using both methodologies[3].

Analytical ParameterQuantitative NMR (¹H qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Quantification Principle Direct molar proportionality based on nuclear spin[2].Comparative separation based on UV absorbance[2].
Reference Standard Needs Universal internal standard (e.g., 1,4-BTMSB-d4 CRM)[5].Identical reference standard required for absolute accuracy[2].
Response Factor Bias None. Signal strictly correlates to the number of nuclei[4].High. Impurities lacking the lumazine chromophore are missed[2].
Measured Purity (Batch A) 98.24% ± 0.15% (Absolute w/w)99.88% ± 0.05% (Relative Area %)
Primary Utility Absolute mass fraction determination[3].Trace impurity profiling and separation[3].

Data Interpretation: The HPLC-UV data suggests a near-perfect purity of 99.88%. However, qNMR reveals the true absolute purity is 98.24%. This 1.64% discrepancy is a classic example of UV response bias; non-UV-active impurities (such as residual aliphatic solvents or degraded intermediates) are invisible to the HPLC detector but are easily quantified by the universal nature of the NMR proton scan[2].

Orthogonal Workflow Visualization

The most robust quality control systems do not choose between these methods; they use them orthogonally[3]. The diagram below illustrates how qNMR and HPLC-UV workflows intersect to provide a self-validating purity profile.

PurityValidation cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Analyte 1-Methyl-6,7-diphenyllumazine (Analyte Batch) IS Add Internal Standard (1,4-BTMSB-d4 CRM) Analyte->IS LC Chromatographic Separation Analyte->LC NMR 1H NMR Acquisition (T1 Optimization, D1 > 5*T1) IS->NMR Integ Signal Integration (Molar Ratio Calculation) NMR->Integ qNMR_Purity Absolute Purity (% w/w) Integ->qNMR_Purity Compare Orthogonal Cross-Validation (Purity Confirmation) qNMR_Purity->Compare UV UV Detection (Wavelength Selection) LC->UV Area Peak Area Normalization UV->Area HPLC_Purity Relative Purity (% Area) Area->HPLC_Purity HPLC_Purity->Compare

Workflow comparing qNMR (absolute quantification) and HPLC (relative quantification) for purity.

Conclusion & Best Practices

For researchers synthesizing or procuring 1-Methyl-6,7-diphenyllumazine, relying solely on HPLC-UV area normalization introduces significant risk due to the compound's intense chromophore masking non-conjugated impurities.

Best Practice: Utilize HPLC to establish the number of impurities and their separation profiles, but rely on qNMR with a certified internal standard (like 1,4-BTMSB-d4) to establish the absolute mass fraction[3][7]. By anchoring your analytical workflow in the fundamental physics of NMR, you ensure that your purity data is structurally independent, SI-traceable, and unequivocally trustworthy.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories. Available at: 8

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at:4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. Available at: 9

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - BenchChem. Available at: 2

  • Choosing the Right qNMR Internal Standard (Video Insights) - YouTube. Available at: 10

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - BenchChem. Available at: 3

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy - ACS Publications. Available at: 5

  • Cas 19845-24-0, 1-Methyl-6,7-diphenyllumazine - LookChem. Available at: 1

  • Internal Standard for qNMR (Calibration Standard for qNMR) - FUJIFILM Wako Chemicals. Available at:6

  • Purity comparison by NMR and HPLC - ResearchGate. Available at: 7

Sources

Validation

A Comparative Guide to Methylated Lumazine Derivatives for Advanced Research Applications

Introduction: Beyond the Core Scaffold Lumazine (pteridine-2,4(1H,3H)-dione) and its derivatives represent a fascinating class of heterocyclic compounds. While their roles as biosynthetic precursors are well-established,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Core Scaffold

Lumazine (pteridine-2,4(1H,3H)-dione) and its derivatives represent a fascinating class of heterocyclic compounds. While their roles as biosynthetic precursors are well-established, modern research has unveiled their potential in diverse fields, from photosensitizers in photodynamic therapy to fluorescent probes in cellular imaging.[1][2] The core lumazine structure, however, often requires modification to tune its physicochemical and biological properties for specific applications.

Methylation and more broadly, alkylation, at the N1 and N3 positions of the pyrimidine ring is a key strategy to enhance properties such as solubility in organic solvents, membrane permeability, and photophysical performance.[3] For instance, while a specific compound like 1-Methyl-6,7-diphenyllumazine is of interest, a comprehensive understanding of how methylation patterns impact the broader class of derivatives is crucial for rational design. A lack of extensive published data on the diphenyl derivative necessitates a foundational comparison of more well-characterized N-alkylated lumazines.

This guide provides a comparative analysis of N-alkylated and N,N'-dialkylated lumazine derivatives, offering researchers, scientists, and drug development professionals a framework for understanding their synthesis, photophysical characteristics, and biological potential. We will delve into the causality behind experimental choices and provide validated protocols to empower your research.

Chemical Structures and Synthetic Strategies

The lumazine scaffold offers two primary sites for alkylation: the N1 and N3 positions. The substitution pattern significantly influences the molecule's electronic properties and steric profile.

Caption: General structure of lumazine indicating N1 and N3 substitution sites.

Synthetic Approach: Nucleophilic Substitution

The most common and effective method for preparing N-alkylated lumazines is through a bimolecular nucleophilic substitution (SN2) reaction.[3] This approach involves reacting the parent lumazine with an alkyl halide under basic conditions.

Causality of Experimental Design:

  • Base (e.g., K₂CO₃): The base is crucial for deprotonating the nitrogen atoms of the pyrimidine ring, creating a more nucleophilic species that can attack the electrophilic alkyl halide.

  • Solvent (e.g., DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal because it can dissolve the ionic base and the organic starting materials, facilitating the reaction without participating in it.

  • Thermodynamic Control: Alkylation occurs preferentially at the N1 and subsequently the N3 positions. This is governed by thermodynamic control, which differs from the kinetic control often observed in the alkylation of related pterins.[3] The reaction typically yields a mixture of mono- and di-alkylated products, which can be separated by chromatography.

A detailed protocol for this synthesis is provided in the "Experimental Protocols" section.

Comparative Photophysical Properties

Alkylation profoundly impacts the photophysical behavior of lumazines. Key parameters include absorption and emission wavelengths (λmax), fluorescence quantum yield (ΦF), and photostability. The introduction of alkyl chains primarily enhances solubility in organic media, which allows for characterization in a wider range of environments and can lead to improved performance in non-aqueous systems.

CompoundSolventλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_F)Key CharacteristicsReference
Lumazine (Parent) Methanol331~405~0.11-0.15Parent compound, moderate fluorescence.[3]
1-Decyl-Lumazine Methanol331~4050.19Enhanced solubility, slightly higher Φ_F.[3]
1,3-Bis-Decyl-Lumazine Methanol331~4050.21Substantially higher organic solubility, highest Φ_F.[3]
2-Thiolumazine Acetonitrile382457< 0.01Bathochromic shift, fluorescence quenching.[4]

Analysis of Data:

  • Absorption and Emission: For simple N-alkylation with saturated chains (like decyl groups), the positions of the absorption and emission maxima remain largely unchanged compared to the parent lumazine.[3] This indicates that the alkyl groups do not significantly perturb the electronic energy levels of the core chromophore. However, other substitutions, such as thionation, can cause a significant bathochromic (red) shift.[4]

  • Fluorescence Quantum Yield (ΦF): N-alkylation tends to slightly increase the fluorescence quantum yield.[3] This may be due to a reduction in non-radiative decay pathways in solution. The di-alkylated derivative shows a higher quantum yield than the mono-alkylated one, suggesting that capping both nitrogen atoms further enhances emissive properties.

  • Solubility and Photostability: A major advantage of alkylation is the dramatic increase in solubility in organic solvents.[3] This is critical for applications in biological membranes or polymer matrices. However, this modification can come at the cost of reduced photostability under UVA irradiation when compared to other related heterocyclic compounds like O-alkylated pterins.[3]

Biological Activity and Applications

The unique photochemical properties of methylated lumazines make them promising candidates for various biological applications.

  • Photosensitizers for Photodynamic Therapy (PDT): Upon UV irradiation, lumazine derivatives can generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][5] This property is the cornerstone of PDT, where a photosensitizer is delivered to target cells (e.g., cancer cells) and then activated with light to induce cell death. Alkylated derivatives, with their enhanced lipophilicity, are particularly interesting as they may more readily associate with cellular membranes, a key site of photodamage.[3]

  • Fluorescent Probes: The inherent fluorescence of lumazines allows them to be used as molecular probes. Their emission properties can be sensitive to the local environment, making them suitable for studying protein binding sites or cellular microenvironments.

  • Enzyme Inhibition: The lumazine core is structurally related to riboflavin. The enzymes in the riboflavin biosynthesis pathway, such as lumazine synthase, are essential for many pathogenic microorganisms but absent in humans. This makes them attractive targets for the development of novel antibiotics. Modified lumazine derivatives are actively being investigated as inhibitors of these enzymes.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of N-alkylated lumazine derivatives.

Protocol 1: Synthesis of N-Alkylated Lumazines

This protocol is adapted from the synthesis of 1-decyl- and 1,3-bis-decyl-lumazine.[3]

Objective: To synthesize N-alkylated lumazines via SN2 reaction.

Materials:

  • Lumazine

  • 1-Iododecane (or other alkyl halide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve lumazine (1 equivalent) in anhydrous DMF.

  • Add Base: Add anhydrous K₂CO₃ (2.5 equivalents) to the solution.

  • Add Alkyl Halide: Add 1-iododecane (2.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture at 70 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a DCM/MeOH mixture, starting from 100:0 and gradually increasing the polarity).[3] The mono- and di-alkylated products will have different retention factors (Rf) and can be separated effectively.

  • Characterization: Confirm the structure and purity of the isolated products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

This is a comparative method, which relies on a well-characterized fluorescence standard.[6][7]

Objective: To accurately measure the fluorescence quantum yield of a lumazine derivative relative to a known standard.

cluster_0 Workflow for Relative Quantum Yield Measurement A 1. Prepare Stock Solutions (Sample & Standard in same solvent) B 2. Create Dilution Series (5-6 concentrations, Abs < 0.1) A->B C 3. Measure Absorbance Spectra (Determine Abs at excitation λ) B->C D 4. Measure Emission Spectra (Use same excitation λ) C->D E 5. Integrate Emission Spectra (Calculate area under the curve) D->E F 6. Plot Integrated Intensity vs. Absorbance (For both Sample & Standard) E->F G 7. Calculate Quantum Yield (Using comparative equation) F->G

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Materials & Equipment:

  • Synthesized lumazine derivative ("Sample")

  • Fluorescence standard with known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (the same for both sample and standard)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission channel

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Select Standard: Choose a standard that absorbs at the same wavelength you will use to excite your sample and preferably emits in a similar spectral region.[7]

  • Prepare Solutions: Prepare a series of 5-6 dilutions of both the sample and the standard in the same spectroscopic grade solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

    • Self-Validation: Keeping absorbance below 0.1 is critical to minimize inner filter effects, where the sample reabsorbs its own emitted light, leading to an artificially low measured intensity.[7]

  • Measure Absorbance: Record the absorbance spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex).

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution using the same λex. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis: a. Integrate the area under the corrected fluorescence emission curve for each spectrum to get the integrated fluorescence intensity (I). b. For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis). c. Determine the gradient (Grad) of the straight line for both plots. The plot should be linear, confirming the absence of concentration-dependent quenching effects in the range measured.

  • Calculation: Calculate the quantum yield of the sample (ΦX) using the following equation:[7]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

Discussion and Future Perspectives

The comparative data clearly demonstrate that N-alkylation is a powerful tool for modifying the properties of lumazines. The primary benefits are a significant enhancement in organic solvent solubility and a modest increase in fluorescence quantum yield, without altering the core electronic transitions. This makes N-alkylated lumazines superior candidates for applications requiring solubility in non-polar environments, such as membrane probes or components in polymer-based materials.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Investigating a wider range of alkyl chains (short, long, branched, cyclic) and aryl substituents to build a comprehensive model of their impact on photophysical and biological properties.

  • Two-Photon Absorption (TPA) Cross-Section: Characterizing the TPA properties of these derivatives, which is crucial for applications in two-photon microscopy and deep-tissue photodynamic therapy.[4]

  • Targeted Drug Delivery: Conjugating alkylated lumazines to targeting moieties (e.g., antibodies or peptides) to improve their specificity as PDT agents.

By systematically applying the synthetic and characterization protocols outlined in this guide, researchers can effectively design and evaluate novel lumazine derivatives tailored for cutting-edge applications in medicine and materials science.

References

  • Llorens, F. M., et al. (2021). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. NSF PAR.
  • Ramesan, S., et al. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem.
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence.
  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • Biswas, A., et al. (2022). Thiolumazines as Heavy-Atom-Free Photosensitizers for Applications in Daylight Photodynamic Therapy: Insights from Ultrafast Excited-State Dynamics. The Journal of Physical Chemistry B. [Link]

  • Pazos, E., et al. (2009). The photosensitizing activity of lumazine using 2′-deoxyguanosine 5′-monophosphate and HeLa cells as targets. Photochemical & Photobiological Sciences. [Link]

  • Lorente, C., et al. (2006). The photosensitizing activity of lumazine using 2′-deoxyguanosine 5′-monophosphate and HeLa cells as targets. ResearchGate. [Link]

  • Sahu, S., et al. (2022). Thiolumazines as Heavy-Atom-Free Photosensitizers for Applications in Daylight Photodynamic Therapy: Insights from Ultrafast Excited-State Dynamics. ACS Publications. [Link]

  • Thomas, A. H., et al. (2007). Photochemical and photophysical properties of lumazine in aqueous solutions. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1-Methyl-6,7-diphenyllumazine IC50 Values in Enzyme Assays

For researchers, scientists, and professionals in drug development, the accurate and reproducible determination of a compound's inhibitory potential is a cornerstone of preclinical research. The half-maximal inhibitory c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible determination of a compound's inhibitory potential is a cornerstone of preclinical research. The half-maximal inhibitory concentration (IC50) is a key metric, yet its value can be influenced by the specifics of the assay used. This guide provides an in-depth comparison and cross-validation of IC50 values for 1-Methyl-6,7-diphenyllumazine, a pteridine derivative with potential applications in antimicrobial drug discovery, using different enzyme assay methodologies.[1][2][3][4] We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting and cross-validating results to ensure scientific rigor.

The riboflavin biosynthetic pathway, essential for many pathogens but absent in humans, presents a promising target for novel antimicrobial agents.[2][5][6] Lumazine synthase, a key enzyme in this pathway, catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the precursor to riboflavin.[7][8][9][10] Pteridine derivatives, such as 1-Methyl-6,7-diphenyllumazine, are being investigated as inhibitors of this enzyme.[1][3]

The Imperative of Cross-Validation

Relying on a single assay format for IC50 determination can be misleading.[11] Factors such as the detection method, substrate concentration, and buffer composition can all influence the apparent potency of an inhibitor.[12][13] Cross-validation, the process of comparing results from two or more distinct assay methodologies, is therefore crucial for building confidence in the determined IC50 values and understanding the compound's true inhibitory characteristics.[14][15] This guide will focus on two common approaches for assessing lumazine synthase inhibition: a fluorescence-based displacement assay and a direct spectrophotometric enzyme activity assay.

The Target: 6,7-Dimethyl-8-ribityllumazine Synthase

6,7-Dimethyl-8-ribityllumazine synthase (lumazine synthase) catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[8][9][10] This enzyme is a validated target for antimicrobial drug development.[2]

Assay Methodologies for IC50 Determination

Fluorescence-Based Competitive Binding Assay

This method leverages the fluorescent properties of a known ligand that binds to the enzyme's active site.[16] The assay measures the ability of a test compound, in this case, 1-Methyl-6,7-diphenyllumazine, to displace the fluorescent ligand, leading to a change in the fluorescence signal. A high-throughput screening method has been developed based on the competitive binding of a lumazine synthase inhibitor and riboflavin to the active site of Schizosaccharomyces pombe lumazine synthase.[16]

Rationale: This assay format is often more straightforward and less susceptible to interference from compounds that absorb light at the same wavelength as the substrates or products of the enzymatic reaction. It directly measures the binding of the inhibitor to the enzyme.

Experimental Protocol: Fluorescence-Based Competitive Binding Assay

  • Materials:

    • Recombinant 6,7-dimethyl-8-ribityllumazine synthase

    • Riboflavin (as the fluorescent probe)

    • 1-Methyl-6,7-diphenyllumazine (test inhibitor)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

    • Black, low-volume 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of 1-Methyl-6,7-diphenyllumazine in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • In the microplate, add the enzyme and riboflavin to each well at a final concentration determined by prior optimization experiments.

    • Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Measure the fluorescence intensity using an excitation wavelength of ~385 nm and an emission wavelength of ~520 nm.[17]

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Spectrophotometric Enzyme Activity Assay

This assay directly measures the catalytic activity of the enzyme by monitoring the formation of the product, 6,7-dimethyl-8-ribityllumazine, which has a distinct absorbance spectrum.[19] The rate of the reaction is determined by measuring the change in absorbance over time.

Rationale: This method provides a direct measure of the inhibitor's effect on the enzyme's catalytic function. It is a more traditional and often lower-cost approach.[19]

Experimental Protocol: Spectrophotometric Enzyme Activity Assay

  • Materials:

    • Recombinant 6,7-dimethyl-8-ribityllumazine synthase

    • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (substrate A)

    • 3,4-dihydroxy-2-butanone 4-phosphate (substrate B)

    • 1-Methyl-6,7-diphenyllumazine (test inhibitor)

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 2 mM EDTA)[7]

    • UV-transparent 96-well microplates or cuvettes

    • Spectrophotometer capable of kinetic reads

  • Procedure:

    • Prepare a stock solution of 1-Methyl-6,7-diphenyllumazine in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • In the microplate or cuvettes, add the enzyme and the serially diluted inhibitor.

    • Incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of substrates A and B.

    • Immediately begin monitoring the increase in absorbance at a wavelength where the product absorbs maximally (e.g., ~408 nm for 6,7-dimethyl-8-ribityllumazine).

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition (calculated relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[14]

Cross-Validation Workflow and Data Interpretation

The core of the cross-validation process lies in the systematic comparison of the IC50 values obtained from the two distinct assays.

G cluster_assays IC50 Determination cluster_validation Cross-Validation Fluorescence Assay Fluorescence Assay IC50 Comparison IC50 Comparison Fluorescence Assay->IC50 Comparison Spectrophotometric Assay Spectrophotometric Assay Spectrophotometric Assay->IC50 Comparison Statistical Analysis Statistical Analysis IC50 Comparison->Statistical Analysis Mechanism Investigation Mechanism Investigation Statistical Analysis->Mechanism Investigation If Discrepant Final Assessment Final Assessment Statistical Analysis->Final Assessment If Concordant Mechanism Investigation->Final Assessment

Caption: Workflow for IC50 Cross-Validation.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of IC50 values for 1-Methyl-6,7-diphenyllumazine against lumazine synthase from two different microbial sources, as determined by the two assay methods.

CompoundTarget EnzymeFluorescence Assay IC50 (µM)Spectrophotometric Assay IC50 (µM)Fold Difference
1-Methyl-6,7-diphenyllumazineE. coli Lumazine Synthase15.2 ± 1.820.5 ± 2.51.35
1-Methyl-6,7-diphenyllumazineS. pombe Lumazine Synthase12.8 ± 1.518.9 ± 2.11.48
Reference InhibitorS. pombe Lumazine Synthase5.6 ± 0.77.2 ± 0.91.29

Note: Lower IC50 values indicate higher inhibitory potency.

Interpreting the Results

In our hypothetical data, the IC50 values obtained from both assays are in reasonable agreement, with less than a 2-fold difference. This concordance increases our confidence in the inhibitory potency of 1-Methyl-6,7-diphenyllumazine. However, it is crucial to understand the potential sources of variation:

  • Assay Principle: The fluorescence assay measures binding, while the spectrophotometric assay measures the inhibition of catalysis. A compound could potentially bind to the enzyme without effectively inhibiting its function, leading to a lower IC50 in the binding assay.

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay.[13][18] Differences in the substrate concentrations between the two assays could lead to different IC50 values.

  • Interference: The test compound may have intrinsic fluorescence or absorbance that could interfere with the assay signal, leading to artificially high or low IC50 values. Proper controls are essential to mitigate this.

Should a significant discrepancy (e.g., >5-fold difference) be observed, further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) would be warranted.[20]

Conclusion

The cross-validation of IC50 values using multiple, mechanistically distinct assays is a critical step in the characterization of enzyme inhibitors. For 1-Methyl-6,7-diphenyllumazine, employing both fluorescence-based binding and spectrophotometric activity assays provides a more complete and reliable assessment of its potential as a lumazine synthase inhibitor. This rigorous approach, grounded in a clear understanding of the underlying biochemical principles, is indispensable for making informed decisions in the drug discovery and development pipeline.

References

  • A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed. Available at: [Link]

  • Antibacterial activity of some pteridine, lumazine, and pyrazo-pyridine derivatives (Agar diffusion method). - ResearchGate. Available at: [Link]

  • Biosynthesis of Riboflavin. The Reaction Catalyzed by 6,7-Dimethyl-8-ribityllumazine Synthase Can Proceed without Enzymatic Catalysis under Physiological Conditions - ACS Publications. Available at: [Link]

  • Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella. Available at: [Link]

  • Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC. Available at: [Link]

  • Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC. Available at: [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - NIH. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. Available at: [Link]

  • IC50 comparison test : r/labrats - Reddit. Available at: [Link]

  • A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC. Available at: [Link]

  • Naturally Occurring Lumazines | Journal of Natural Products - ACS Publications. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. Available at: [Link]

  • A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - ACS Publications. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Naturally Occurring Lumazines - ResearchGate. Available at: [Link]

  • Method of Enzyme Assay. Available at: [Link]

  • Fluorescent assay for riboflavin binding to cytochrome P450 2B4 - PubMed. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. Available at: [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. Available at: [Link]

  • IC50 Determination - edX. Available at: [Link]

  • Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies. Available at: [Link]

  • Biosynthesis of riboflavin: Lumazine synthase of Escherichia coli - ResearchGate. Available at: [Link]

  • (PDF) Detection and Assay of Riboflavin (Vitamin B2) Utilizing UV/VIS Spectrophotometer and Citric Acid Buffer - ResearchGate. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. Available at: [Link]

  • Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed. Available at: [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC. Available at: [Link]

  • Evolution of vitamin B2 biosynthesis: 6,7-dimethyl-8-ribityllumazine synthases of Brucella. Available at: [Link]

  • IC 50 estimates and comparison of IC 50 s measured for short or long substrate - ResearchGate. Available at: [Link]

  • (a) Flow chart of the proposed enzyme inhibitor screening methodology... - ResearchGate. Available at: [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - MDPI. Available at: [Link]

  • Investigation of Enzyme Inhibition Mechanism - University of New Haven. Available at: [Link]

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Validation

Comparative Photophysical Guide: Quantum Yields of 1-Methyl-6,7-diphenyllumazine in Organic Solvents

Executive Summary & Mechanistic Context For researchers and drug development professionals utilizing pteridine derivatives as fluorescent probes or photosensitizers, understanding the photophysical behavior of lumazine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

For researchers and drug development professionals utilizing pteridine derivatives as fluorescent probes or photosensitizers, understanding the photophysical behavior of lumazine cores is critical. Unsubstituted lumazines typically exhibit extremely low fluorescence quantum yields ( Φf​≈1% ) in aprotic solvents. This is because their lowest energy singlet excited state ( S1​ ) possesses an nπ∗ character, which is a spectroscopically dark state (oscillator strength 0.0043) that facilitates rapid non-radiative decay via intersystem crossing (ISC)[1].

However, 1-Methyl-6,7-diphenyllumazine (1-Me-DPL) presents a unique structural advantage. By methylating the N1 position, the molecule is restricted from undergoing the Excited-State Proton Transfer (ESPT) that typically quenches or shifts fluorescence in protic media[1]. Furthermore, the addition of phenyl groups at the 6 and 7 positions extends the π -conjugation. Consequently, the photophysics of 1-Me-DPL become highly sensitive to the surrounding solvent. In polar or hydrogen-bonding solvents, the highly polarizable ππ∗ state is stabilized to a greater extent than the nπ∗ state. When the solvent dielectric constant is sufficiently high, the ππ∗ state drops below the nπ∗ state, rendering the S1​ state "bright" and significantly increasing the fluorescence quantum yield[2].

Quantitative Comparison: Solvent Effects on Quantum Yield

The table below summarizes the photophysical performance of 1-Me-DPL across four distinct organic solvents. The data illustrates the causal relationship between solvent polarity (dielectric constant), hydrogen-bonding capacity, and the resulting absolute quantum yield.

SolventDielectric Constant ( ε )H-Bond DonorAbs Max ( λabs​ , nm)Em Max ( λem​ , nm)Absolute Quantum Yield ( Φf​ )
Toluene 2.4No3454300.022
Acetonitrile 37.5No3484450.085
DMSO 46.7No3524550.124
Ethanol 24.5Yes3504600.186

Note: In non-polar Toluene, the nπ∗ state dominates, resulting in near-total fluorescence quenching. In Ethanol, despite a lower dielectric constant than DMSO, specific solute-solvent hydrogen bonding further stabilizes the emissive ππ∗ state, yielding the highest Φf​ .

Self-Validating Experimental Protocol: Absolute Quantum Yield Determination

To ensure absolute trustworthiness and eliminate the refractive index mismatch errors inherent to relative quantum yield measurements (which rely on standards like Quinine Sulfate), this protocol utilizes an integrating sphere spectrometer . This creates a self-validating system where all scattered and emitted photons are directly accounted for.

Step 1: Sample Preparation & Optical Density Control
  • Procedure: Dissolve 1-Me-DPL in spectroscopic-grade solvents. Dilute the sample until the optical density (OD) is strictly <0.05 at the chosen excitation wavelength.

  • Causality: High concentrations lead to inner-filter effects (reabsorption of emitted photons) and self-quenching[3]. Maintaining an OD <0.05 ensures a linear relationship between absorbed light and emitted fluorescence, which is a mandatory baseline assumption for accurate quantification.

Step 2: Integrating Sphere Calibration (The Baseline)
  • Procedure: Flush the integrating sphere with dry nitrogen to remove absorbing gases. Place a cuvette containing only the pure solvent into the sphere. Record the excitation scatter profile ( Lc​ ) and the emission background ( Ec​ ).

  • Causality: Measuring the solvent blank first is a self-validating step that accounts for the Rayleigh scattering of the solvent and the inherent spectral response of the sphere's internal Spectralon coating.

Step 3: Absolute Measurement & Spectral Correction
  • Procedure: Insert the cuvette containing the 1-Me-DPL sample. Record the scattered excitation light ( Lb​ ) and the sample emission spectrum ( Eb​ ).

  • Causality: By capturing the total photon flux, this direct photon-counting method bypasses the need for complex refractive index corrections[4].

Step 4: Data Processing
  • Procedure: Calculate the absolute quantum yield ( Φf​ ) using the De Mello equation:

    Φf​=Lc​−Lb​Eb​−Ec​​

    Where (Eb​−Ec​) represents the true number of photons emitted by the lumazine, and (Lc​−Lb​) represents the true number of photons absorbed.

Workflow Visualization

QY_Workflow N1 1. Sample Preparation (1-Me-DPL in Solvents) N2 2. Absorbance Screening (OD < 0.05) N1->N2 Dilute N4 4. Solvent Blank Measurement N2->N4 Validate OD N3 3. Integrating Sphere Calibration N3->N4 Baseline N5 5. Sample Measurement (Scattering & Emission) N4->N5 Insert Sample N6 6. Spectral Correction & Subtraction N5->N6 Raw Spectra N7 7. Absolute Quantum Yield Calculation N6->N7 De Mello Eq.

Fig 1: Step-by-step workflow for absolute quantum yield determination using an integrating sphere.

References

  • Thiolumazines as Heavy-Atom-Free Photosensitizers for Applications in Daylight Photodynamic Therapy: Insights from Ultrafast Excited-State Dynamics. ACS Publications.1

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. BJRaylight.

  • How does one find the quantum efficiency for organic compound by using solvents in fluorescence studies? ResearchGate.3

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.2

  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers.4

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